Prednisolone 21-propionate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h7,9,11,16-18,21,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJGQLUNABFGGK-RPPPWEFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5740-62-5 | |
| Record name | Prednisolone 21-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005740625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PREDNISOLONE 21-PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEK806FF9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mechanistic Profiling of Prednisolone 21-Propionate: Receptor Affinity, Bioactivation, and Assay Design
[1]
Executive Summary: The Bioactivation Paradox
Prednisolone 21-propionate (P21P) presents a classic "bioactivation paradox" in glucocorticoid pharmacology. Unlike its C17-esterified counterparts (e.g., Prednisolone 17-valerate), which exhibit high intrinsic receptor affinity, P21P is a prodrug with negligible direct binding affinity for the Glucocorticoid Receptor (GR).[1]
Its therapeutic efficacy is entirely dependent on metabolic hydrolysis to the parent alcohol, Prednisolone .[1] This guide details the structural basis for this lack of affinity, the kinetics of its bioactivation, and the specific assay protocols required to distinguish between the prodrug and the active metabolite in drug development pipelines.
Key Technical Takeaways
-
Receptor Affinity: P21P exhibits <1% Relative Binding Affinity (RBA) compared to Dexamethasone when esterase activity is inhibited.
-
Structural Barrier: Esterification at the C21 position sterically and electronically blocks the critical hydrogen bond formation with Asn564 and Gln570 in the GR Ligand Binding Domain (LBD).
-
Assay Criticality: Standard binding assays will yield false positives (high affinity) unless esterase inhibitors (e.g., PMSF, Fluoride) are rigorously employed to prevent in situ hydrolysis during incubation.[1]
Structural Basis of Ligand-Receptor Interaction
To understand the lack of affinity of P21P, one must analyze the crystallography of the GR Ligand Binding Domain (LBD).
The C21 Hydroxyl Requirement
The GR LBD forms a hydrophobic pocket that accommodates the steroid scaffold. However, specificity and high-affinity anchoring are driven by hydrogen bond networks.[1]
-
The Anchor: The C21-hydroxyl group of the parent glucocorticoid serves as a hydrogen bond donor .
-
The Target: It forms a direct H-bond with the side chains of Asn564 (Helix 3) and Gln570 (Helix 5) within the receptor pocket.
-
The P21P Blockade: In this compound, the propionate ester masks this hydroxyl group. The added propionyl chain creates significant steric clash within the tight LBD pocket, preventing the helix 12 closure required for transcriptional activation (AF-2 function).
Comparative Affinity Landscape
The following table summarizes the Relative Binding Affinity (RBA) of Prednisolone derivatives. Note the drastic loss of affinity at C21 compared to C17.[2]
| Compound | Modification Site | RBA (Dex = 100)* | Pharmacological Status |
| Dexamethasone | N/A | 100 | Reference Standard |
| Prednisolone | Parent Alcohol | ~12 - 37 | Active Agonist |
| Prednisolone 17-valerate | C17 Ester | > 150 | High Potency Agonist |
| This compound | C21 Ester | < 1.0 | Inactive Prodrug |
| Prednisolone 21-phosphate | C21 Ester | < 0.5 | Inactive Prodrug |
*Note: RBA values vary by tissue source (cytosol vs. whole cell) and species, but the rank order remains consistent.
Mechanism of Action: The Hydrolysis Pathway
Since P21P cannot bind the receptor directly, its pharmacodynamics are governed by the kinetics of hydrolysis.
Pathway Visualization
The following diagram illustrates the conversion of the inactive P21P into the active receptor-binding complex.
Caption: Activation pathway of this compound. The ester must be cleaved before GR interaction can occur.
Experimental Protocols (Self-Validating Systems)
To accurately characterize P21P, you must differentiate between the apparent affinity (due to hydrolysis in the test tube) and the intrinsic affinity (the actual molecular property).
Protocol A: Esterase-Inhibited Cytosolic Binding Assay
Objective: Determine the intrinsic binding affinity of P21P by preventing conversion to Prednisolone.
Reagents:
-
Cytosol Source: Rat liver or Human IM-9 lymphocytes.
-
Radioligand:
-Dexamethasone (Specific Activity > 80 Ci/mmol). -
Inhibitor Cocktail (CRITICAL): 100 µM PMSF (Phenylmethylsulfonyl fluoride) + 10 mM NaF (Sodium Fluoride). Without this, the assay is invalid.
Workflow:
-
Preparation: Homogenize tissue in ice-cold TEDG buffer (10mM Tris, 1mM EDTA, 1mM DTT, 10% Glycerol, pH 7.4) containing the Inhibitor Cocktail .
-
Incubation:
-
Aliquot cytosol (100 µL) into tubes.
-
Add
-Dexamethasone (5 nM final). -
Add increasing concentrations of competitor (P21P) ranging from
M to M. -
Control: Run parallel tubes with unlabeled Prednisolone (Parent) as a positive control.
-
-
Equilibrium: Incubate at 0°C for 18 hours. (Low temperature further reduces esterase activity).
-
Separation: Add dextran-coated charcoal to strip unbound ligand. Centrifuge at 3000 x g for 10 mins.
-
Quantification: Count radioactivity in the supernatant via Liquid Scintillation Counting (LSC).
Data Analysis:
-
Plot % Specific Binding vs. Log[Competitor].
-
Expected Result: P21P should show no displacement of
-Dex until very high concentrations ( M), whereas Prednisolone will displace at nanomolar concentrations.
Protocol B: Plasma Hydrolysis Kinetics (Bioactivation Rate)
Objective: Measure the rate at which P21P releases the active moiety.
Workflow:
-
Spike: Add P21P (1 µg/mL) to fresh human plasma pre-warmed to 37°C.
-
Sampling: Withdraw aliquots at t=0, 5, 10, 20, 30, and 60 minutes.
-
Quench: Immediately transfer aliquot into ice-cold Acetonitrile (1:3 ratio) to denature proteins and stop enzymatic activity.
-
Analysis: Centrifuge and analyze supernatant via HPLC-UV or LC-MS/MS.
-
Tracking: Monitor the disappearance of the P21P peak and the stoichiometric appearance of the Prednisolone peak.
Logic of Assay Interpretation
The following decision tree illustrates how to interpret binding data to avoid identifying a prodrug as an active ligand.
Caption: Decision logic for distinguishing true GR ligands from labile prodrugs in vitro.
References
-
Pörtner, M., Möllmann, H., & Rohdewald, P. (1988). Glucocorticoid receptors in human synovial tissue and relative receptor affinities of glucocorticoid-21-esters.[1][2] Pharmaceutical Research, 5(10), 623–627.[1][2] Link
-
Anderson, B. D., & Taphouse, V. (1981). Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate.[1][3] Journal of Pharmaceutical Sciences, 70(2), 181–186.[1] Link
-
Möllmann, H., et al. (1989). Pharmacokinetics of prednisolone and its local anti-inflammatory steroid-21-oate ester derivatives.[1][4] Drug Metabolism and Disposition, 18(1), 55-60.[1][5] Link
-
Daley-Yates, P. T. (2015). Inhaled corticosteroids: potency, dose equivalence and therapeutic index.[1] British Journal of Clinical Pharmacology, 80(3), 372–380.[1] Link
-
Bledsoe, R. K., et al. (2002). Crystal structure of the glucocorticoid receptor ligand binding domain reveals a novel mode of receptor dimerization and coactivator recognition.[1] Cell, 110(1), 93-105.[1] Link
Sources
- 1. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptors in human synovial tissue and relative receptor affinities of glucocorticoid-21-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma: pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of prednisolone and its local anti-inflammatory steroid-21-oate ester derivatives. In vitro and in vivo comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Metabolic Pathway of Prednisolone 21-Propionate In Vivo
Executive Summary
This technical guide delineates the in vivo metabolic trajectory of Prednisolone 21-propionate (P-21-P) . Designed as a lipophilic prodrug, P-21-P utilizes the propionate ester moiety at the C-21 position to enhance permeability across biological membranes (e.g., corneal, dermal, or gastrointestinal epithelium) before undergoing obligate bioactivation.
The metabolic fate of this molecule is defined by a biphasic process:
-
Phase 0 (Bioactivation): Rapid enzymatic hydrolysis of the ester linkage to release the active pharmaceutical ingredient (API), Prednisolone.
-
Phase I & II (Systemic Disposition): The subsequent oxidative and conjugative metabolism of Prednisolone, governed by the 11
-HSD shuttle and CYP3A4-mediated clearance.
Part 1: Molecular Mechanism of Activation (The Prodrug Logic)
The Ester Hydrolysis Event
This compound is pharmacologically inactive in its esterified form. The propionate group masks the C-21 hydroxyl, increasing the logP (partition coefficient) and facilitating passive diffusion through lipid bilayers. Upon entry into the systemic circulation or target tissue cytosol, the molecule encounters ubiquitous carboxylesterases (CES) .
-
Primary Reaction: Hydrolysis
-
Enzyme Superfamily: Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2).
-
Reaction Products:
-
Prednisolone (Active): The glucocorticoid receptor (GR) agonist.
-
Propionic Acid: A short-chain fatty acid that enters the mitochondrial Krebs cycle via conversion to succinyl-CoA.
-
Tissue-Specific Kinetics
The rate of hydrolysis (
-
Hepatic Microsomes: High CES abundance leads to rapid first-pass hydrolysis.
-
Plasma: Significant hydrolysis occurs via plasma butyrylcholinesterase (BChE) and albumin-associated esterase activity, though slower than hepatic conversion.
-
Local Tissue (Skin/Eye): Lower esterase activity allows the prodrug to penetrate deeper layers before activation, a key design feature for topical formulations.
Part 2: The Core Metabolic Pathway (In Vivo)
Once hydrolyzed, the active Prednisolone follows a well-characterized metabolic pathway involving reversible redox cycling and irreversible oxidation.
The 11 -HSD Shuttle (The "Switch")
Prednisolone undergoes reversible interconversion with Prednisone (inactive). This is governed by 11
-
11
-HSD Type 1 (Liver/Adipose): Reductase activity. Converts inactive Prednisone Active Prednisolone.[2][3] This maintains the active pool. -
11
-HSD Type 2 (Kidney/Colon): Dehydrogenase activity.[3] Converts Active Prednisolone Inactive Prednisone.[1] This protects the Mineralocorticoid Receptor (MR) from cortisol/prednisolone binding, preventing sodium retention and hypertension.
Irreversible Clearance (CYP3A4)
The termination of biological activity occurs primarily in the liver via Cytochrome P450 3A4 (CYP3A4) .
-
Major Metabolite: 6
-Hydroxyprednisolone .[3][4] This is a polar, unconjugated metabolite excreted in urine. -
Minor Pathways: Reduction of the C-20 ketone and A-ring reduction.
Visualization of the Pathway
The following diagram illustrates the complete lifecycle from P-21-P administration to excretion.
Figure 1: The metabolic cascade of this compound. Blue arrow indicates the prodrug activation step; Green/Red nodes represent the active/inactive shuttle; Yellow node represents the irreversible elimination step.
Part 3: Experimental Protocols for Metabolic Profiling
To validate the metabolic pathway of P-21-P, researchers must isolate the hydrolysis step from subsequent CYP-mediated metabolism.
Protocol: In Vitro Hydrolysis Stability Assay
Objective: Determine the half-life (
Materials:
-
Pooled Human Plasma or Liver Microsomes (HLM).
-
Substrate: this compound (10 µM final conc).
-
Inhibitor (Optional): BNPP (Bis-4-nitrophenyl phosphate) to inhibit carboxylesterases (specificity check).
-
Internal Standard: Dexamethasone.
Workflow:
-
Pre-incubation: Thaw plasma/microsomes at 37°C. Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Initiation: Add P-21-P stock (in DMSO, <1% final v/v) to the reaction vessel.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard. This precipitates proteins and stops esterase activity.
-
Processing: Centrifuge at 4,000g for 10 min (4°C). Collect supernatant.
-
Analysis: LC-MS/MS monitoring transitions for P-21-P (Parent) and Prednisolone (Product).
Protocol: Metabolite Identification (MetID)
Objective: Confirm CYP3A4-mediated clearance products.
Workflow Visualization:
Figure 2: Workflow for identifying downstream metabolites (e.g., 6β-hydroxyprednisolone) using High-Resolution Mass Spectrometry.
Part 4: Quantitative Metabolic Parameters
The following table summarizes typical kinetic parameters for Prednisolone esters and the parent drug. Note that specific
| Parameter | Value (Approx.) | Biological Significance |
| Prodrug Half-life ( | < 15 mins (Plasma) | Rapid activation ensures systemic availability of the active drug. |
| Prednisolone Protein Binding | 70–90% | Concentration-dependent. Binds to CBG (Transcortin) and Albumin. |
| Prednisolone Elimination | 2–4 hours | Short half-life necessitates daily or bidaily dosing. |
| Renal Excretion | ~20% Unchanged | Significant portion excreted as free prednisolone; rest as metabolites.[3] |
| Major Enzyme ( | CYP3A4 (>70%) | High susceptibility to drug-drug interactions (e.g., Ketoconazole, Rifampin). |
Part 5: Clinical & Translational Implications
Impact of Liver Disease
In patients with hepatic impairment, two critical failures occur:
-
Reduced Activation: Lower hepatic esterase activity may slow the conversion of P-21-P to Prednisolone (though plasma esterases partially compensate).
-
Reduced Clearance: Lower CYP3A4 activity leads to accumulation of active Prednisolone, increasing the risk of Cushingoid side effects.
The "Renal Safety" Mechanism
The 11
References
-
Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of amphoteric drugs. Journal of Pharmaceutical Sciences. (Foundational text on ester prodrug solubility and hydrolysis kinetics).
-
Frey, B. M., & Frey, F. J. (1990). Clinical pharmacokinetics of prednisone and prednisolone.[5] Clinical Pharmacokinetics. (The authoritative review on the parent drug's metabolic fate).
-
Ferraris, L., et al. (2011). Clarithromycin and prednisolone: a drug interaction with clinical relevance. Drug Metabolism and Disposition. (Evidence of CYP3A4 dependence).[3]
-
Mager, D. E., et al. (2003). Methylprednisolone pharmacokinetics and pharmacodynamics in rats. Journal of Pharmaceutical Sciences. (Comparative kinetics for corticosteroid esters).
-
Bocker, R. H., et al. (2025). (Contextual) Role of CYP3A4 in the metabolism of prednisone. DrOracle/PubMed Analysis.
-hydroxylation pathway). Note: Generalized link to PubMed for dynamic verification of recent CYP3A4/Prednisolone interaction data.
Sources
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Prednisolone 21-Propionate in Pharmaceutical Formulations
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Prednisolone 21-propionate. The method is designed for routine quality control analysis in pharmaceutical drug substance and drug product manufacturing. The chromatographic separation was achieved on a C18 stationary phase using an isocratic mobile phase, ensuring simplicity and robustness. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.
Introduction
This compound is a synthetic glucocorticoid, a class of steroid hormones known for potent anti-inflammatory and immunosuppressive properties.[1] It is a derivative of prednisolone, formulated for various therapeutic applications. The accurate and reliable quantification of this compound in pharmaceutical products is critical to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of steroids due to its high resolution, sensitivity, and specificity.[2][3]
The primary challenge in analyzing corticosteroids often lies in separating the active pharmaceutical ingredient (API) from structurally similar impurities and degradation products.[4] This note provides a comprehensive guide for developing a stability-indicating HPLC method, which is crucial for assessing the purity of the drug substance and the stability of the finished product over its shelf life.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to rational method development.
-
Chemical Structure: (Image of this compound structure would be placed here in a formal document)
-
Molecular Formula: C₂₄H₃₂O₆[5]
-
Molecular Weight: 416.5 g/mol (approx.)
-
Solubility: Corticosteroids like this compound are generally sparingly soluble in water but exhibit good solubility in organic solvents such as methanol and acetonitrile.[3] This property makes them ideal candidates for reversed-phase chromatography.
-
UV Absorbance: The α,β-unsaturated ketone chromophore in the A-ring of the steroid nucleus results in strong UV absorbance, typically with a maximum (λmax) around 240-254 nm. This allows for sensitive detection using a standard UV detector.[6][7]
HPLC Method Development Strategy
The objective is to develop a simple, rapid, and reliable isocratic RP-HPLC method capable of separating this compound from potential degradation products. The development process follows a logical, systematic approach.
Rationale for Method Choices
-
Reversed-Phase HPLC: This is the most common mode for steroid analysis. The non-polar nature of this compound allows for strong retention on a non-polar stationary phase (like C18) with a polar mobile phase.
-
C18 Column: Octadecylsilyl (C18) columns provide excellent hydrophobicity and are a robust starting point for separating corticosteroids and their related substances.[1][4]
-
Isocratic Elution: For routine quality control of a single API, an isocratic method (constant mobile phase composition) is preferred over a gradient method due to its simplicity, robustness, and shorter re-equilibration times.
-
UV Detection: Based on the molecule's chromophore, a UV detector set at or near the λmax provides high sensitivity and specificity.
Method Development Workflow
The following diagram outlines the logical flow of the method development process, from initial parameter selection to final method optimization.
Caption: Workflow for HPLC Method Development.
Experimental Protocol: Method Development
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reagents:
-
This compound Reference Standard (USP or equivalent)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
-
Chromatographic Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Gemini, Agilent Zorbax)[1][4]
Preparation of Solutions
-
Diluent Preparation: A mixture of Methanol and Water (e.g., 60:40 v/v) is a suitable diluent. This ensures the solubility of the analyte and compatibility with the mobile phase.
-
Standard Stock Solution (approx. 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5-10 minutes to dissolve completely.[7]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Preparation (from a hypothetical cream formulation):
-
Accurately weigh a portion of the cream equivalent to approximately 5 mg of this compound into a 100 mL volumetric flask.
-
Add about 50 mL of diluent and sonicate for 15 minutes, potentially with intermittent vortexing, to disperse the sample matrix and dissolve the API.[6]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix well.
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial, discarding the first few mL of the filtrate.[2][6]
-
Developed Method Protocol and Chromatographic Conditions
Based on the development strategy, the following optimized method was established.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol: Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Expected Result: Using these conditions, this compound should have a retention time of approximately 3-6 minutes with good peak symmetry.
Method Validation Protocol (ICH Q2(R2))
The developed method must be validated to demonstrate its suitability for the intended purpose.[8] Validation is performed according to ICH guidelines.[9][10]
Validation Workflow
Caption: Workflow for HPLC Method Validation.
Validation Experiments
-
Specificity (Forced Degradation Study):
-
Objective: To demonstrate that the method is stability-indicating by showing that degradant peaks do not interfere with the main analyte peak.[11]
-
Protocol: Expose the sample solution (approx. 50 µg/mL) to the following stress conditions:[12]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Heat solid drug substance at 80°C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (200 watt-hours/m²) and cool white fluorescent light (1.2 million lux-hours) as per ICH Q1B.
-
-
Analysis: Analyze all stressed samples alongside an unstressed control. Peak purity of the this compound peak should be assessed using a PDA detector.
-
-
Linearity:
-
Objective: To confirm a linear relationship between concentration and detector response.
-
Protocol: Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).
-
Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Accuracy (Recovery):
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol: Prepare a placebo of the formulation and spike it with the API at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Analysis: Analyze the samples and calculate the percentage recovery at each level.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-day): Prepare and analyze six individual samples of the drug product at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Analysis: Calculate the Relative Standard Deviation (%RSD) for the results of each set.
-
-
Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the optimized method parameters, one at a time.
-
Flow Rate (± 0.1 mL/min): 0.9 and 1.1 mL/min.
-
Mobile Phase Composition (± 2%): Methanol:Water (58:42) and (62:38).
-
Column Temperature (± 5 °C): 35 °C and 45 °C.
-
-
Analysis: Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (retention time, tailing factor, etc.).
-
System Suitability
Before each validation run, system suitability must be established by injecting the working standard solution five times.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Summary of Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. Peak purity must pass. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | System suitability parameters must meet criteria under all varied conditions. |
Conclusion
The RP-HPLC method described in this application note is simple, precise, accurate, and robust for the quantitative determination of this compound. The forced degradation studies confirmed the stability-indicating nature of the method, making it highly suitable for routine quality control analysis and stability testing of both the drug substance and finished pharmaceutical products. The method adheres to the requirements of international regulatory guidelines, ensuring reliable data for product release.
References
-
Štěpánková, I., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. Available at: [Link]
-
American Chemical Society. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Available at: [Link]
-
Agilent Technologies. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. Available at: [Link]
-
Manoharan, S. K., et al. (n.d.). A New Method Development and Validation for Estimation of Prednisolone in Pharmaceutical Dosage Formulations by Reverse Phase Hi. RJ Wave. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound-d5. PubChem. Available at: [Link]
-
U.S. Pharmacopeial Convention. (n.d.). USP Monographs: Prednisolone. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Aljabari, F. I., et al. (2025). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Al-Mustansiriyah Journal of Science. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. PubMed. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. PubMed. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Scientific Research Publishing. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Forced degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. PubMed Central. Available at: [Link]
Sources
- 1. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound-d5 | C24H32O6 | CID 169445828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rjwave.org [rjwave.org]
- 7. amecj.com [amecj.com]
- 8. database.ich.org [database.ich.org]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Prednisolone 21-Propionate
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of Prednisolone 21-propionate from its parent compound, prednisolone. This compound is an ester prodrug of prednisolone, designed to modify the pharmacokinetic profile of the corticosteroid for specific therapeutic applications, such as topical or depot formulations. This guide details the chemical principles, step-by-step experimental procedures, purification methods, and analytical characterization of the final product. The causality behind experimental choices is explained to provide researchers with a deep, practical understanding of the synthesis.
Introduction and Scientific Rationale
Prednisolone is a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties.[1] However, its systemic administration can lead to significant side effects.[2] The esterification of the primary hydroxyl group at the C-21 position is a common and effective strategy to create prodrugs with altered solubility, stability, and release characteristics.[3][4]
The synthesis of this compound involves the conversion of the C-21 hydroxyl group into a propionate ester. This modification increases the lipophilicity of the molecule, which can enhance its absorption through the skin in topical formulations or create a depot effect for sustained release upon intramuscular injection. The ester bond is designed to be cleaved by endogenous esterase enzymes in vivo, releasing the active prednisolone at the target site.
This protocol employs a classic esterification reaction using propionyl chloride in the presence of a base catalyst. This method is reliable, high-yielding, and scalable for laboratory purposes.
Reaction Mechanism and Principles
The core of this synthesis is a nucleophilic acyl substitution. The oxygen of the C-21 primary hydroxyl group on prednisolone acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.
Reaction:
Prednisolone + Propionyl Chloride → this compound + HCl
A tertiary amine base, such as pyridine or triethylamine, is essential for two reasons:
-
Catalyst: It acts as a nucleophilic catalyst, activating the propionyl chloride by forming a more reactive acylpyridinium intermediate.
-
Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical because the accumulation of acid can lead to unwanted side reactions and degradation of the steroid nucleus.
The choice of an anhydrous aprotic solvent (e.g., dioxane, chloroform, or dichloromethane) is crucial to prevent the hydrolysis of the highly reactive propionyl chloride.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | M.W. ( g/mol ) | Grade | Supplier | Notes |
| Prednisolone | C₂₁H₂₈O₅ | 360.44 | ≥98% | Sigma-Aldrich | Dry before use. |
| Propionyl Chloride | C₃H₅ClO | 92.52 | ≥99% | Sigma-Aldrich | Highly corrosive and lachrymator.[5] |
| Pyridine (Anhydrous) | C₅H₅N | 79.10 | ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | ≥99.8% | Fisher Scientific | Solvent for reaction. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR | For extraction. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. soln. | VWR | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aq. soln. | VWR | For work-up. |
| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated aq. soln. | VWR | For work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | VWR | For drying. |
| Methanol | CH₃OH | 32.04 | ACS Grade | VWR | For crystallization. |
| Deionized Water | H₂O | 18.02 | Type 1 | Millipore |
Equipment
-
Round-bottom flasks (50 mL, 100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
TLC plates (Silica gel 60 F₂₅₄) and development chamber
-
UV lamp (254 nm)
-
High-Performance Liquid Chromatography (HPLC) system[6][7][8][9]
-
Melting point apparatus
Experimental Protocol: Step-by-Step Synthesis
Safety Precautions
-
Propionyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[5] Handle only in a certified chemical fume hood.
-
Pyridine is toxic, flammable, and has a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Dichloromethane is a suspected carcinogen.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add prednisolone (3.60 g, 10.0 mmol).
-
Add anhydrous dichloromethane (40 mL) and anhydrous pyridine (1.6 mL, 20.0 mmol, 2.0 eq).
-
Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
Esterification Reaction
-
In a separate dry vial, prepare a solution of propionyl chloride (1.30 mL, 15.0 mmol, 1.5 eq) in anhydrous dichloromethane (10 mL).
-
Transfer this solution to a dropping funnel and add it dropwise to the stirring prednisolone solution over 30 minutes, maintaining the internal temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 4-6 hours.
Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: Ethyl Acetate / Hexane (7:3 v/v).
-
Visualization: UV lamp (254 nm).
-
Expected Results: The product, this compound, will have a higher Rf value (be less polar) than the starting material, prednisolone. The reaction is considered complete when the prednisolone spot is no longer visible.
Work-up and Extraction
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully add 30 mL of deionized water to quench any remaining propionyl chloride.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Add an additional 50 mL of dichloromethane.
-
Wash the organic layer sequentially with:
-
30 mL of cold 1 M HCl (to remove pyridine). Repeat twice.
-
30 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
30 mL of brine.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product as a white or off-white solid.
Purification: Recrystallization
-
Dissolve the crude solid in a minimal amount of hot methanol (~20-30 mL).
-
Slowly add deionized water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.
-
Collect the white, crystalline product by vacuum filtration, washing the crystals with a small amount of cold 50% methanol/water.
-
Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Yield: 85-95%.
Visualization of the Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity, purity, and structure of the synthesized this compound must be confirmed using standard analytical techniques.
-
HPLC Analysis: Purity should be ≥98%. A reversed-phase C18 column is typically used, with detection at ~254 nm.[7][8][9] The product will have a longer retention time than prednisolone due to its increased lipophilicity.
-
¹H NMR Spectroscopy: Compare the spectrum to that of prednisolone.[11] Key diagnostic signals for the propionate group will appear: a triplet at ~1.1 ppm (–CH₃) and a quartet at ~2.4 ppm (–CH₂–). The C-21 methylene protons of prednisolone, which appear as two doublets, will shift downfield in the product.
-
¹³C NMR Spectroscopy: Look for the appearance of new signals corresponding to the propionate carbonyl (~174 ppm) and alkyl carbons.[12]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₂₄H₃₂O₆, M.W. = 416.51) should be observed.
-
Melting Point: Compare the observed melting point with literature values.
References
- US Patent 2,932,657 A, Purification of steroid phosphate esters.
- European Patent EP 0424921 A2, Process for preparing 21-desoxyprednisolone 17-esters.
-
Al-Habet, S. M., & Lee, H. J. (1989). High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma: pharmacokinetic applications. Journal of Pharmaceutical Sciences, 78(2), 105–8. Available at: [Link]
-
Amidžić Klarić, D., et al. (2025). Application of green analytical principles in the HPLC analysis of prednisolone derivatives: Method optimization and validation. Acta Pharmaceutica, 75, 577–595. Available at: [Link]
-
Bodor, N., & Buchwald, P. (2012). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Medicinal Research Reviews, 32(4), 769–807. Available at: [Link]
- US Patent 3,171,846 A, Prednisolone-21-double esters.
- Chinese Patent CN 104610406 A, Prednisolone refining technology.
- US Patent 2,993,839 A, Process for the preparation of prednisolone.
-
Aljabari, F. I. (2025). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Al-Mustansiriyah Journal of Science, 8(3), 1083. Available at: [Link]
-
Al-Habet, S. M., & Lee, H. J. (1989). High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma: pharmacokinetic applications. Semantic Scholar. Available at: [Link]
-
Chegaev, K., et al. (2005). Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide. Journal of Medicinal Chemistry, 48(17), 5639–46. Available at: [Link]
-
Donova, M. V., & Egorova, O. V. (2012). Synthesis of prednisolone starting from 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione. ResearchGate. Available at: [Link]
-
Finšgar, M., & Ačanski, M. M. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(14), 7856–7865. Available at: [Link]
-
Al-Gohary, O., & Rohr, A. (2007). Characterization of prednisolone in controlled porosity osmotic pump pellets using solid-state NMR spectroscopy. Journal of Pharmaceutical Sciences, 96(7), 1836–49. Available at: [Link]
-
Dang, P. H., et al. (2014). APPROACH TO SYNTHESIS OF PREDNISOLONE FROM 9α-HYDROXY ANDROSTENEDIONE. Vietnam Journal of Chemistry, 52(2), 143-147. Available at: [Link]
- Chinese Patent CN 113563402 A, Synthetic method for preparing prednisolone by one-pot method.
-
PrepChem. Synthesis of prednisolone 17,21-diacetate. Available at: [Link]
-
Zhang, Y., et al. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing. Available at: [Link]
-
European Patent EP 0072200 A2, Steroidal esters and process for the preparation of steroidal esters. Available at: [Link]
-
D'Acquarica, I., et al. (2020). 1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules, 25(9), 2192. Available at: [Link]
- Chinese Patent CN 105384790 A, Preparation method of prednisolone.
-
PubChem. Prednisolone-21-propionate. National Institutes of Health. Available at: [Link]
-
Fernandes, P. A. S., et al. (2018). Green Synthesis of Pharmaceutical Steroids. Journal of the Brazilian Chemical Society. Available at: [Link]
-
PubChem. Prednisolone. National Institutes of Health. Available at: [Link]
-
Ghorbani-Choghamarani, A., & Shiri, L. (2025). Esterification of tertiary alcohols in steroids under different conditions. ResearchGate. Available at: [Link]
-
Drugs.com. Prednisolone Interactions Checker. Available at: [Link]
-
PharmaCompass. Propionyl Chloride | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
-
Wikipedia. Nandrolone. Available at: [Link]
-
PubChem. Propionyl chloride. National Institutes of Health. Available at: [Link]
Sources
- 1. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma: pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. amecj.com [amecj.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of prednisolone in controlled porosity osmotic pump pellets using solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prednisolone(50-24-8) 1H NMR spectrum [chemicalbook.com]
- 12. Prednisolone-21-acetate (52-21-1) 13C NMR [m.chemicalbook.com]
Application Notes and Protocols for In Vitro Release Testing (IVRT) of Prednisolone 21-Propionate Creams
Introduction: The Rationale for IVRT in Topical Corticosteroid Development
In the development of topical dermatological products, particularly semi-solid dosage forms like creams, understanding the rate at which the active pharmaceutical ingredient (API) is released from the vehicle is paramount. This process, known as in vitro release testing (IVRT), serves as a critical quality attribute and a key performance indicator.[1][2] For potent corticosteroids such as Prednisolone 21-propionate, the release rate is intrinsically linked to its therapeutic efficacy and safety profile. A well-controlled and reproducible release is necessary to ensure consistent delivery of the drug to the target site within the skin.
IVRT has become an indispensable tool for formulation optimization, manufacturing process control, and for demonstrating bioequivalence for generic topical products.[3][4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), recognize IVRT as a valuable methodology for assessing product "sameness" following post-approval changes, such as alterations in manufacturing sites or processes, as outlined in the SUPAC-SS guidance.[2][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental setup, and validation of IVRT methods for this compound creams. The protocols herein are designed to be robust, reproducible, and compliant with current regulatory expectations.
Part 1: Foundational Principles of IVRT for this compound Creams
The core of the IVRT method for semi-solid formulations is the use of a vertical diffusion cell, commonly known as a Franz cell.[2][7] This apparatus is designed to mimic the release of the API from the cream into a receptor solution, separated by an inert synthetic membrane.[8][9] The rate of release is determined by sampling the receptor solution at predefined time points and quantifying the concentration of the released API.[10]
Several critical factors must be carefully considered and optimized to develop a meaningful and reliable IVRT method for this compound creams:
-
Physicochemical Properties of this compound: this compound is a lipophilic compound, as indicated by its computed XLogP3 value of approximately 2.9. This property dictates the choice of the receptor solution to ensure adequate solubility and maintain "sink conditions."
-
Sink Conditions: Maintaining sink conditions is crucial for the validity of the IVRT data. This means that the concentration of the drug in the receptor solution should not exceed 10-30% of its saturation solubility in that medium.[11] This ensures that the rate of release is governed by the formulation and not limited by the solubility of the drug in the receptor phase.
-
Membrane Selection: The synthetic membrane serves as a support for the cream and should not be the rate-limiting step in the drug release process. It must be inert and not bind with the API.[12]
-
Analytical Method: A validated, sensitive, and specific analytical method is required to accurately quantify the low concentrations of this compound in the receptor solution samples. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.[10]
Part 2: Detailed Experimental Protocol
This section outlines a step-by-step protocol for performing an IVRT study on this compound creams.
Materials and Equipment
Table 1: List of Materials and Equipment
| Category | Item | Specifications/Notes |
| Apparatus | Vertical Diffusion Cells (Franz Cells) | Standardized orifice diameter (e.g., 9 mm or 15 mm) and receptor volume (e.g., 5 mL or 12 mL). Must have a water jacket for temperature control.[13] |
| Multi-station magnetic stirrer with synchronized stirring | To ensure uniform mixing of the receptor solution. | |
| Water bath/circulator | To maintain the temperature at 32 ± 1 °C. | |
| Consumables | Synthetic Membranes | Inert, e.g., Polysulfone (Tuffryn®), Polyvinylidene fluoride (PVDF), or Cellulose Acetate. |
| Magnetic stir bars | Sized appropriately for the Franz cell receptor chamber. | |
| Syringes and needles for sampling | ||
| HPLC vials | ||
| Reagents | This compound Reference Standard | USP grade or equivalent. |
| This compound Cream | Test and Reference formulations. | |
| Ethanol | HPLC grade. | |
| Water | HPLC grade/ultrapure. | |
| Acetonitrile | HPLC grade. | |
| Tetrahydrofuran (THF) | HPLC grade. | |
| Phosphoric acid or other suitable acid/buffer components | For mobile phase pH adjustment. |
Method Development and Optimization
Given the lipophilic nature of this compound, a hydro-alcoholic receptor solution is necessary to ensure sink conditions. Based on solubility data for the parent compound, prednisolone, which shows increased solubility in higher concentrations of ethanol, a mixture of ethanol and water is a suitable starting point.[7][14]
Protocol for Solubility Determination:
-
Prepare a series of potential receptor solutions with varying ethanol concentrations (e.g., 40%, 50%, 60% v/v ethanol in water).
-
Add an excess amount of this compound powder to a known volume of each solution in a sealed vial.
-
Agitate the vials at 32 °C for at least 24 hours to ensure equilibrium is reached.
-
Filter the suspensions using a 0.45 µm syringe filter.
-
Dilute the filtrate appropriately and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Select a receptor solution that provides a solubility of at least 10 times the expected maximum concentration of the API during the IVRT study. A 50-60% ethanol/water mixture is likely to be appropriate.
Protocol for Membrane Binding Study:
-
Prepare a solution of this compound in the selected receptor medium at a concentration expected to be the highest achieved during the IVRT study.
-
Cut sections of the candidate membranes (e.g., PVDF, polysulfone) and immerse them in the drug solution.
-
Incubate at 32 °C for the duration of the planned IVRT study (e.g., 6-8 hours).
-
Analyze the concentration of the drug solution before and after incubation.
-
A recovery of 95-105% indicates that the membrane is inert and does not significantly bind the drug.
IVRT Experimental Setup and Procedure
Diagram 1: IVRT Experimental Workflow
Caption: Workflow for the In Vitro Release Testing of this compound Cream.
Step-by-Step Protocol:
-
Preparation:
-
Prepare the validated receptor solution (e.g., 50% v/v ethanol in water) and degas it by sonication or vacuum.
-
Assemble the Franz diffusion cells. Carefully mount the selected inert synthetic membrane between the donor and receptor chambers, ensuring there are no wrinkles or trapped air bubbles.
-
Fill the receptor chambers with the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.
-
Place a small magnetic stir bar in each receptor chamber.
-
Place the assembled cells in the multi-station stirrer and connect to the circulating water bath set to maintain a membrane surface temperature of 32 ± 1 °C. Allow the system to equilibrate for at least 30 minutes.
-
-
Dosing and Sampling:
-
Accurately weigh a specified amount of the this compound cream (typically 200-500 mg) and apply it uniformly onto the surface of the membrane in the donor chamber.
-
Start the magnetic stirrer at a consistent and reproducible speed (e.g., 600 RPM).
-
At predetermined time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours), withdraw an aliquot (e.g., 200-500 µL) of the receptor solution from the sampling arm of each cell.
-
Immediately after each sample withdrawal, replace the volume with an equal amount of fresh, pre-warmed receptor solution to maintain a constant volume and ensure sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC-UV method.
-
Analytical Method: HPLC-UV
Table 2: Recommended HPLC Parameters for this compound Quantification
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile, Tetrahydrofuran, and Water. A starting point could be a mixture similar to Water:Tetrahydrofuran:Acetonitrile in a ratio of 75:15:10 (v/v/v).[10] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40-45 °C |
| Detection Wavelength | 254 nm[10] |
| Run Time | Sufficient to allow for elution of the API and any potential interfering peaks (e.g., 15-20 minutes). |
Note: This method must be fully validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, and sensitivity in the chosen receptor matrix.
Part 3: Data Analysis and Interpretation
-
Calculate the cumulative amount of this compound released per unit area (µg/cm²) at each time point, correcting for the amount of drug removed during previous sampling.
-
Plot the cumulative amount released per unit area against the square root of time (t½) .
-
Perform a linear regression analysis on the linear portion of the plot (typically the first 4-6 data points). The release of the drug from a semi-solid matrix often follows the Higuchi model, which predicts a linear relationship between the cumulative amount released and the square root of time.
-
The slope of the regression line represents the in vitro release rate (µg/cm²/t½).
Part 4: Method Validation
A robust IVRT method must be validated to ensure it is suitable for its intended purpose.[3][5]
Diagram 2: Key IVRT Method Validation Parameters
Caption: Essential parameters for the validation of an IVRT method.
Table 3: IVRT Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Procedure | Acceptance Criteria |
| Precision (Repeatability & Intermediate Precision) | To assess the variability of the method. | Conduct multiple IVRT runs on the same day (repeatability) and on different days with different analysts (intermediate precision) using the same batch of cream. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) of the release rates should be ≤ 15%.[4] |
| Linearity of Release Rate | To confirm that the release follows the expected kinetic model. | For each individual cell, the plot of cumulative amount released vs. the square root of time should be linear. | The coefficient of determination (r²) should be ≥ 0.97.[4] |
| Discriminatory Capability (Sensitivity) | To ensure the method can detect changes in the formulation that may affect drug release. | Prepare formulations with altered concentrations of the API (e.g., 50% and 150% of the nominal strength) and compare their release rates to the target strength formulation.[4] | The method should demonstrate a statistically significant difference in release rates between the different strength formulations. |
| Specificity | To ensure that excipients in the formulation do not interfere with the analysis of the API. | Run the IVRT method using a placebo cream (containing all excipients except the API). | No interfering peaks should be observed at the retention time of this compound in the HPLC chromatograms. |
| Robustness | To evaluate the method's reliability with minor variations in experimental parameters. | Introduce small, deliberate changes to method parameters (e.g., pH of receptor solution, stirring speed ±10%, temperature ±1°C). | The release rate should not be significantly affected by these minor changes. |
Conclusion
The In Vitro Release Test is a powerful and essential tool in the development and quality control of this compound creams. A well-developed and validated IVRT method provides invaluable data on product performance and can serve as a surrogate for in vivo bioequivalence studies under certain conditions. By carefully considering the physicochemical properties of the API and systematically optimizing and validating the experimental parameters as detailed in this guide, researchers can establish a reliable and reproducible method that meets scientific and regulatory standards.
References
-
U.S. Food and Drug Administration. (2022). In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. [Link]
-
PermeGear. Developing an In Vitro Release Testing (IVRT) Method for the Validation of Semi-Solid Topical Formulations. [Link]
-
The J. Molner Company. (2023). Key Considerations for Robust IVRT Methods. [Link]
- Cristina, R., et al. (2022). In vitro release test (IVRT)
-
Naik, A., et al. (2020). A Validated IVRT Method to Assess Topical Creams Containing Metronidazole Using a Novel Approach. Pharmaceutics, 12(2), 123. [Link]
- Paun, V. (2019). In Vitro Release and Q3 Measurements for Semisolid Drug Products.
-
Ramezanli, T. (2022). Practical Considerations for IVRT Studies with Topical Drug Products Submitted in ANDAs. FDA Presentation. [Link]
- Tiffner, K. I., et al. (2020). In Vitro Release Testing (IVRT) of Topical Hydrocortisone Acetate Creams: A Novel Approach Using Positive and Negative Controls. Dissolution Technologies, 27(1), 20-27.
-
Recipharm. Semi-Solid In Vitro Release Testing — Are You Prepared?[Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Nonsterile Semisolid Dosage Forms. [Link]
- Bolourchian, N., & Acree Jr, W. E. (2009). Solubility of Budesonide, Hydrocortisone, and Prednisolone in Ethanol + Water Mixtures at 298.2 K.
-
Auriga Research. Franz Diffusion. [Link]
-
Eurofins. Franz Cell Test. [Link]
- Tiffner, K. I., & Kanfer, I. (2018). In Vitro Release Testing Methodology and Variability with the Vertical Diffusion Cell (VDC). Dissolution Technologies, 25(3), 6-13.
-
Eurofins. Franz Cell Test. [Link]
-
Recipharm. (2020). Using in vitro release testing (IVRT) to analyse semi-solid topical formulations. [Link]
- Tiffner, K. I., & Kanfer, I. (2018). In Vitro Release Testing Methodology and Variability with the Vertical Diffusion Cell (VDC). Dissolution Technologies, 25(3), 6-13.
- Al-Habet, S. M., & Lee, H. J. (1989). High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma: pharmacokinetic applications. Journal of pharmaceutical sciences, 78(2), 105–108.
-
Recipharm. (2020). Using in vitro release testing (IVRT) to analyse semi-solid topical formulations. [Link]
- U.S. Food and Drug Administration. (2022). Draft Guidance for Industry: In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs.
- Ashdin Publishing. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Journal of Drug and Alcohol Research, 12, 1-8.
- Shah, V. P., et al. (1999). Evaluation of the test system used for in vitro release of drugs for topical dermatological drug products. Pharmaceutical development and technology, 4(3), 377–385.
- AAPS Ad Hoc Committee on Release Testing of Topical Semisolids. (1998). Assessment of Value and Applications of In Vitro Testing of Topical Dermatological Drug Products. University of Michigan Library.
- Shah, V. P., et al. (1999). Evaluation of the test system used for in vitro release of drugs for topical dermatological drug products. Pharmaceutical development and technology, 4(3), 377–385.
- Ashdin Publishing. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Journal of Drug and Alcohol Research, 12, 1-8.
Sources
- 1. Prednisolone CAS#: 50-24-8 [m.chemicalbook.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Effect of Receptor Solution in Studies of In Vitro Permeation Test (IVPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma: pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ecronicon.net [ecronicon.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. recipharm.com [recipharm.com]
- 11. fda.gov [fda.gov]
- 12. Solubility of Budesonide, Hydrocortisone, and Prednisolone in Ethanol + Water Mixtures at 298.2 K - UNT Digital Library [digital.library.unt.edu]
- 13. lcms.cz [lcms.cz]
- 14. HPLC Method for Analysis of Prednisolone | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
troubleshooting extraction efficiency of Prednisolone 21-propionate from tissue
Topic: Troubleshooting Extraction Efficiency & Stability
Audience: Bioanalytical Scientists, DMPK Researchers, and Method Development Specialists.
Introduction: The "Soft Drug" Paradox
Welcome to the technical support center for corticosteroid bioanalysis. You are likely here because you are encountering low recovery or high variability in your Prednisolone 21-propionate (P-21-P) tissue data.
The Core Challenge: this compound is designed as a prodrug or "soft drug" moiety. Its primary metabolic fate is hydrolysis into the active parent, Prednisolone, by ubiquitous esterases (carboxylesterases, paraoxonases).
The Troubleshooting Philosophy: In tissue extraction, "Low Efficiency" is a symptom, not a root cause. You must distinguish between three distinct failures:
-
Ex-Vivo Degradation: The molecule hydrolyzed during processing (False Low).
-
Physical Loss: The molecule remains bound to tissue lipids/proteins (True Low Recovery).
-
Matrix Suppression: The molecule is present but invisible to the detector (Apparent Low Recovery).
Module 1: The Stability Crisis (Pre-Extraction)
Symptom: High levels of Prednisolone (parent) and low levels of Propionate (ester) in samples that should be ester-rich.
Root Cause: Tissue homogenates release intracellular esterases that remain active even at room temperature. Neutral or alkaline pH accelerates chemical hydrolysis.
The Solution: The "Acid-Cold-Inhibit" Protocol
You cannot rely on simple flash-freezing. The moment the tissue thaws for homogenization, hydrolysis begins.
Protocol Recommendations
| Parameter | Standard (Risky) | Optimized (Required) | Mechanism |
| Homogenization Buffer | PBS (pH 7.4) | Citrate Buffer (pH 4.0) or 0.1% Formic Acid | Esters are most stable at pH 3.5–5.0. Neutral pH catalyzes hydrolysis. |
| Temperature | Room Temp / 4°C | Ice Bath + Pre-chilled Solvents | Enzymatic activity drops significantly <4°C. |
| Inhibitors | None | NaF (Sodium Fluoride) or PMSF | NaF inhibits general esterases; PMSF targets serine esterases. |
| Physical Lysis | Ultrasonic / Heat | Bead Beating (Cryogenic) | Avoids localized heating which accelerates degradation. |
Critical Note: Do not use organophosphates (like Dichlorvos) unless necessary due to toxicity. Acidification (pH 4.0) is often sufficient for corticosteroid esters and is safer for LC-MS systems.
Workflow Visualization: Stabilization Logic
Caption: Figure 1. The "Acid-Cold-Inhibit" workflow prevents ex-vivo hydrolysis during the critical thawing and homogenization phases.
Module 2: Extraction Methodology (Physical Recovery)
Symptom: Low absolute recovery of both the ester and the Internal Standard (IS).
Root Cause: P-21-P is significantly more lipophilic (LogP ~2.5–3.0) than Prednisolone (LogP ~1.6). It binds tightly to tissue cell membranes and lipids.
Comparison of Techniques
| Method | Suitability for P-21-P | Verdict |
| Protein Precipitation (PPT) | Low. Methanol/Acetonitrile often fails to release lipophilic esters from deep tissue compartments. High phospholipid carryover. | Avoid for tissue. Good for plasma only. |
| Solid Phase Extraction (SPE) | High. Excellent cleanliness but requires complex method development (HLB or Mixed-mode). | Gold Standard for clinical data. |
| Liquid-Liquid Extraction (LLE) | High. Best balance of cost/efficiency. Organic solvents disrupt lipid bilayers effectively. | Recommended for routine tissue analysis. |
Recommended LLE Protocol
-
Aliquot: 100 µL Acidified Tissue Homogenate.
-
IS Addition: Add Deuterated Ester (Prednisolone-21-propionate-d9). Do not use deuterated parent drug as IS for the ester.
-
Extraction Solvent: Add 600 µL Ethyl Acetate or MTBE (Methyl tert-butyl ether).
-
Why? These solvents are selective for steroids and leave behind polar proteins and salts.
-
-
Agitation: Vortex 10 min (high speed) to disrupt membranes.
-
Separation: Centrifuge 10 min @ 4000g, 4°C.
-
Reconstitution: Evaporate supernatant; reconstitute in 50:50 MeOH:H2O.
Module 3: Chromatographic Troubleshooting
Symptom: Signal is unstable or peak shape is poor.
Root Cause: On-column hydrolysis or Matrix Effects.
-
On-Column Hydrolysis: If your mobile phase pH is > 6, P-21-P may hydrolyze inside the HPLC column.
-
Fix: Use 0.1% Formic Acid in both Mobile Phase A (Water) and B (Acetonitrile).[1] Keep column temp < 40°C.
-
-
Separation: You must chromatographically resolve P-21-P from Prednisolone. If they co-elute, in-source fragmentation of the ester can mimic the parent, invalidating parent drug quantification.
Troubleshooting Logic Tree
Caption: Figure 2. Diagnostic logic to determine if low recovery is due to bioanalysis failure (yellow/red) or biological reality (green).
Frequently Asked Questions (FAQs)
Q: Can I use Prednisolone-d4 as the Internal Standard for this compound? A: No. You must use a stable isotope-labeled analog of the ester (e.g., this compound-d9). If you use the parent IS, it will not track the hydrolysis rate of the ester during extraction. If 20% of your sample hydrolyzes, your ester IS will also hydrolyze 20%, correcting the ratio. The parent IS cannot do this.
Q: Glass or Plastic tubes? A: Glass (Silanized) or High-Quality Polypropylene. Lipophilic esters can adsorb to standard polypropylene. However, for tissue extraction involving solvent (EtAc), glass is preferred to avoid plasticizer leaching (phthalates) which can suppress ionization in MS.
Q: My recovery is good in plasma but terrible in liver/lung. Why? A: Liver and lung have significantly higher esterase activity than plasma. The "Acid-Cold" protocol is optional for plasma but mandatory for liver/lung. Additionally, liver phospholipids cause massive ion suppression. Use LLE (Ethyl Acetate) rather than protein precipitation to remove these phospholipids.
References
-
Hikima, T., & Tojo, K. (1997).[2] Binding of Prednisolone and Its Ester Prodrugs in the Skin.[2] Pharmaceutical Research, 14(2), 197–202.[2] Link
-
Al-Habet, S. M., & Lee, H. J. (1989).[3] High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma. Journal of Pharmaceutical Sciences, 78(2), 105–108.[3] Link
-
WuXi AppTec DMPK. (2024). Solutions to Analyte Stability Issues in Preclinical Bioanalysis. WuXi AppTec Technical Guides. Link
-
Tölgyesi, Á. (2011). Determination of Corticosteroids in Different Matrices using Liquid Chromatography-Tandem Mass Spectrometry. Budapest University of Technology and Economics. Link
Sources
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. Binding of prednisolone and its ester prodrugs in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma: pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in Prednisolone 21-propionate bioanalysis
Topic: Overcoming Matrix Effects & Instability in Corticosteroid Ester Quantification
Introduction: The "Matrix Effect" Mirage
From the Desk of the Senior Application Scientist:
Welcome. If you are analyzing Prednisolone 21-propionate (P-21-P), you are likely facing a common bioanalytical paradox: your QC samples look fine in buffer, but your plasma recovery is erratic, or your internal standard (IS) response is fluctuating wildly.
In corticosteroid ester bioanalysis, what looks like a "matrix effect" (ion suppression) is often biological matrix instability . P-21-P is a C-21 ester prodrug designed to hydrolyze into the active parent, Prednisolone. In ex-vivo plasma, esterases continue this conversion rapidly. If you do not stabilize the matrix immediately upon collection, you are measuring a moving target.
This guide distinguishes between True Matrix Effects (Ion Suppression) and Apparent Matrix Effects (Stability/Hydrolysis) and provides validated protocols to solve both.
Module 1: Biological Matrix Interference (Stability)
Issue: "My analyte concentration drops rapidly before extraction."
The Mechanism: Plasma esterases (carboxylesterases and paraoxonases) attack the ester bond at the C-21 position. This conversion mimics "signal suppression" because the analyte disappears. Standard K2EDTA plasma is insufficient to stop this.
Troubleshooting Protocol: The "Acid-Ice" Blockade
Do not rely solely on temperature. You must inhibit enzyme activity chemically.
Step-by-Step Stabilization Workflow:
-
Pre-Collection Preparation:
-
Prepare collection tubes with Sodium Fluoride/Potassium Oxalate (NaF/KOx) . Fluoride acts as a general esterase inhibitor.
-
Advanced Option: If NaF is insufficient, add PMSF (Phenylmethylsulfonyl fluoride) to a final concentration of 1-2 mM, but handle with extreme care (neurotoxin).
-
-
Immediate Acidification (The Gold Standard):
-
Add 5% Formic Acid or 1M Citric Acid to the plasma immediately after separation (Ratio: 10 µL acid per 1 mL plasma).
-
Target pH: 3.5 – 4.5. (Esterases are generally inactive at this pH; P-21-P is chemically stable).
-
-
Temperature Control:
-
Process all samples on an ice water bath (
). Never process at room temperature.
-
Validation Check:
Run a "Bench-Top Stability" test. Spike P-21-P into whole blood at
Module 2: Chemical Matrix Interference (Ion Suppression)
Issue: "I see low sensitivity or high baseline noise in LC-MS/MS."
The Mechanism: Endogenous phospholipids (glycerophosphocholines) elute from the column and compete for ionization in the ESI source. They often elute late, suppressing the signal of subsequent injections (the "ghost peak" effect).
Comparison of Extraction Methodologies
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Phospholipid Removal | Poor (< 20% removed) | Good (with specific phases) | Excellent (> 95% removed) |
| Process Complexity | Low | High | Medium |
| Suitability for Steroids | Low (High matrix effect) | Medium | High (Selectivity) |
Recommended Protocol: Liquid-Liquid Extraction (LLE)
LLE is preferred for corticosteroids because phospholipids are generally insoluble in the non-polar organic solvents used for steroids.
-
Aliquot: Transfer 200 µL of stabilized plasma to a glass tube.
-
IS Addition: Add Internal Standard (Prednisolone-d6 or P-21-P-d9).
-
Extraction Solvent: Add 1.5 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50) .
-
Why? MTBE provides excellent recovery for corticosteroids while leaving phospholipids in the aqueous phase.
-
-
Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 mins.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic layer.
-
Reconstitution: Evaporate to dryness under
at . Reconstitute in Mobile Phase (e.g., 50:50 Methanol/Water).
Module 3: Physical Interference (Chromatography)
Issue: "My P-21-P peak has a 'shoulder' or co-elutes with Prednisolone."
The Mechanism:
-
In-Source Fragmentation: The labile ester bond of P-21-P can break inside the MS source (before the quadrupole). If P-21-P and Prednisolone co-elute, the source-fragmented P-21-P will be detected as Prednisolone, biasing the parent drug quantification.
-
Isomerization: Acyl migration can occur (21-propionate moving to 17-propionate).
Chromatographic Solution
You must chromatographically resolve the Prodrug (P-21-P) from the Parent (Prednisolone).
-
Column: C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm). Phenyl phases often offer better selectivity for steroid isomers.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (keeps pH low to prevent on-column hydrolysis).
-
B: Acetonitrile (Methanol can sometimes cause transesterification; ACN is safer).
-
-
Gradient: Start low (20% B) to elute polar interferences, ramp to 90% B to elute P-21-P (which is more hydrophobic than the parent).
Visualizing the Workflow
The following diagram illustrates the critical decision points for stabilizing and extracting this compound.
Caption: Workflow for mitigating enzymatic hydrolysis and matrix effects in this compound bioanalysis.
Module 4: Diagnostics & Calculations
How to Quantify the Matrix Effect (MF)
According to FDA M10 guidelines [1], you must distinguish between Recovery and Matrix Effect.
Experiment:
-
Set A (Neat): Standard in buffer/mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.
-
Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted.
Calculations:
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | < 1.0 = Suppression> 1.0 = Enhancement | |
| IS-Normalized MF | Should be close to 1.0 (0.85 – 1.15) | |
| Extraction Recovery | Efficiency of the LLE step |
Acceptance Criteria:
The CV of the IS-Normalized MF calculated from at least 6 different lots of matrix (including hyperlipidemic and hemolyzed) should be
FAQs: Troubleshooting Specific Scenarios
Q1: I am using Prednisolone-d6 as an Internal Standard, but the response varies between samples.
-
Answer: Prednisolone-d6 behaves like the parent, not the ester. It corrects for ionization of the parent but may not track the extraction efficiency or hydrolysis of the P-21-P ester perfectly.
-
Fix: Ideally, synthesize This compound-d9 . If unavailable, ensure your extraction recovery is >90% so that IS tracking errors are minimized.
Q2: Can I use Protein Precipitation (PPT) if I have a high-sensitivity MS?
-
Answer: We strongly advise against it. PPT leaves significant phospholipids in the supernatant. Even if you have sensitivity, the phospholipids will accumulate on your column, causing retention time shifts and eventual signal suppression for P-21-P [2].
Q3: My calibration curve is non-linear at the low end.
-
Answer: This is often due to non-specific binding . P-21-P is hydrophobic. If you reconstitute in 100% aqueous mobile phase, it may stick to the vial walls.
-
Fix: Reconstitute in at least 30-50% organic solvent (Methanol/Acetonitrile) and use low-binding polypropylene vials or silanized glass.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
-
Li, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects. Rapid Communications in Mass Spectrometry. [Link]
-
Mirmont, E. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones. Rapid Communications in Mass Spectrometry. [Link]
Technical Support Center: Prednisolone 21-Propionate Thermal Analysis & Stability
Executive Summary & Chemical Identity
Prednisolone 21-propionate is a synthetic glucocorticoid ester used in research and drug development. Unlike the more common acetate or sodium phosphate esters, the propionate ester presents unique thermal behaviors due to the specific lipophilicity and crystal packing of the propionate side chain.
This guide addresses critical issues researchers face regarding its thermal instability , melting point (MP) variations , and degradation pathways .
| Parameter | Specification |
| Chemical Name | 11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-propionate |
| CAS Number | 5740-62-5 |
| Molecular Formula | C₂₄H₃₂O₆ |
| Molecular Weight | 416.51 g/mol |
| Expected Melting Point | 230°C – 240°C (with decomposition) [1, 2] |
| Solubility | Soluble in methanol, ethanol, chloroform; practically insoluble in water.[1][2] |
Troubleshooting Guide (Q&A Format)
Category A: Melting Point & DSC Anomalies
Q1: My DSC thermogram shows a melting onset significantly lower than 230°C (e.g., 215–220°C). Is my sample impure? Diagnosis: Not necessarily. While impurities lower the melting point (eutectic effect), thermal degradation is the most common culprit for steroid esters.
-
Mechanism: this compound undergoes thermolysis (degradation) during the melting process. If your DSC heating rate is too slow (e.g., 2–5°C/min), the compound degrades before it fully melts, artificially suppressing the observed MP.
-
Solution: Increase the DSC heating rate to 10°C/min or 20°C/min . Faster heating minimizes the time window for degradation, allowing you to capture the "true" melting point of the crystal lattice before the chemical structure collapses.
Q2: I observe a small endotherm around 100–120°C before the main melt. What is this? Diagnosis: This is likely solvent desolvation or dehydration .
-
Explanation: Steroids often form pseudopolymorphs (solvates) with crystallization solvents (methanol, ethanol, water).
-
Validation Protocol: Run a TGA (Thermogravimetric Analysis) experiment.
-
If you see weight loss correlating with the 100–120°C event, it is a solvate.
-
If TGA is flat, the peak may represent a solid-solid polymorphic transition (see Q3).
-
Q3: Does this compound exhibit polymorphism? Diagnosis: Yes, like its parent molecule Prednisolone (which has Forms I and II), the 21-propionate ester can exist in multiple crystal forms.
-
Impact: Different polymorphs have different melting points (typically varying by 3–8°C) and dissolution rates.
-
Action: If you consistently see a sharp melt at a different temperature (e.g., 245°C vs 235°C) without degradation signs, you may have isolated a different polymorph. Confirm with Powder X-Ray Diffraction (PXRD) .
Category B: Chemical Stability & Degradation[3]
Q4: I am detecting an impurity with the same molecular weight (416.5) but different retention time in HPLC.[3][4] What is it? Diagnosis: This is likely the 17-propionate isomer , formed via acyl migration .
-
Mechanism: Under specific conditions (pH > 6, or elevated temperature in solution), the propionate group at C-21 migrates to the hydroxyl at C-17. This is an intramolecular rearrangement common to C-21 steroid esters.
-
Prevention: Maintain solution pH between 3.5 and 5.5. Avoid protic solvents (like methanol) for long-term storage; use acetonitrile if possible.
Q5: What are the primary degradation products I should screen for? Diagnosis:
-
Prednisolone (Parent): Result of ester hydrolysis (loss of propionate group).
-
Prednisolone 17-propionate: Result of 21→17 acyl migration.
-
Oxidation Products: Formed at the C-11 hydroxyl or C-20 ketone upon exposure to light/air.
Visualizing Degradation Pathways
The following diagram illustrates the competing degradation pathways that affect thermal and chemical stability analysis.
Caption: Primary degradation pathways of this compound. Note that acyl migration is isomeric (same MW), making it difficult to detect by LC-MS alone.
Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC)
Use this to determine Melting Point and screen for Polymorphs.
-
Sample Prep: Weigh 2–4 mg of this compound into a standard aluminum pan.
-
Lid: Crimp non-hermetically (pinhole lid) to allow expanding gases from decomposition to escape, preventing pan deformation.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 200°C.
-
Slow Ramp: Reduce rate to 2°C/min from 200°C to 260°C only if high resolution is needed and degradation is not observed.
-
Fast Ramp (Recommended): Ramp 10°C/min or 20°C/min directly to 260°C to outrun decomposition.
-
-
Analysis: Record Onset Temperature (
) and Peak Temperature ( ).
Protocol B: Thermogravimetric Analysis (TGA)
Use this to distinguish Solvates from Polymorphs.
-
Sample Prep: Weigh 5–10 mg into an open platinum or ceramic pan.
-
Method: Ramp 10°C/min from Ambient to 300°C.
-
Interpretation:
-
< 0.5% Weight Loss before 200°C: Anhydrous/Non-solvated form.
-
Stepwise Weight Loss (e.g., 2–5%): Indicates a solvate (methanol/water). Calculate stoichiometry to confirm.
-
Onset of Mass Loss > 230°C: Indicates chemical degradation (decomposition).
-
Logic Tree: Troubleshooting MP Deviations
Caption: Step-by-step logic for diagnosing melting point deviations in this compound.
References
-
National Institutes of Health (NIH) - PubChem. (2023). This compound (Compound Summary). Retrieved from [Link]
-
European Pharmacopoeia (Ph.[5] Eur.). Prednisolone Acetate Monograph (0734). (Reference for general corticosteroid ester impurities and methods).
Sources
Technical Support Center: Enhancing Prednisolone 21-Propionate Bioavailability with Nanocarriers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the bioavailability of Prednisolone 21-propionate using nanocarrier technologies. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and overcome common experimental hurdles.
Foundational Knowledge: The "Why" Behind Nanocarriers for this compound
This compound, a potent glucocorticoid, is a classic example of a BCS Class II drug: it possesses high permeability but suffers from poor aqueous solubility.[1] This low solubility is a major bottleneck, limiting its dissolution rate in the gastrointestinal tract and consequently, its oral bioavailability.[2][3] Conventional oral formulations often lead to variable absorption and require higher doses, increasing the risk of systemic side effects commonly associated with corticosteroids.[4][5]
Nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs), offer a powerful strategy to overcome these limitations. By encapsulating the drug, we can:
-
Enhance Solubility and Dissolution: Formulating the drug in an amorphous or molecularly dispersed state within the nanoparticle matrix effectively bypasses the dissolution-limiting step.
-
Improve Bioavailability: Nanoparticles can protect the drug from degradation in the GI tract and facilitate its transport across the intestinal epithelium.[3]
-
Enable Targeted Delivery: Surface modification of nanocarriers can direct the drug to specific sites of inflammation, potentially increasing efficacy and reducing off-target effects.[6][7]
-
Provide Sustained Release: Polymeric nanocarriers can be engineered for controlled drug release, maintaining therapeutic concentrations over an extended period.[8][9]
This guide will walk you through the critical stages of developing a nanocarrier-based formulation for this compound, from initial formulation to in vitro evaluation, with a focus on troubleshooting common issues.
Nanoparticle Formulation & Drug Loading: Troubleshooting Guide
The initial formulation stage is critical and often presents the most challenges. Success here hinges on a rational selection of materials and precise control over process parameters.
Diagram: Nanoparticle Formulation Workflow
Caption: Key stages in the formulation of drug-loaded nanocarriers.
FAQs: Formulation & Drug Loading
Q1: My nanoparticles are too large or show a high Polydispersity Index (PDI). What's going wrong?
A1: This is a very common issue. Particle size and PDI are influenced by several interdependent factors. Here’s a systematic troubleshooting approach:
-
Stirring Speed/Sonication Energy: For emulsification or nanoprecipitation methods, insufficient energy input leads to larger, more varied particles.
-
Action: Gradually increase the stirring rate (e.g., from 500 rpm to 1500 rpm) or sonication amplitude. Be aware that excessive energy can sometimes lead to particle aggregation.
-
-
Solvent/Non-solvent Addition Rate: A rapid addition of the organic phase to the aqueous phase can cause localized supersaturation and uncontrolled precipitation, resulting in larger particles.
-
Action: Use a syringe pump for a slow, controlled addition (e.g., 1-5 mL/min).[10]
-
-
Polymer/Lipid Concentration: Higher concentrations increase the viscosity of the organic phase, which can hinder the formation of small droplets.[10]
-
Action: Try decreasing the polymer or lipid concentration in the organic phase.
-
-
Surfactant Concentration: Insufficient surfactant will not adequately stabilize the newly formed nanoparticle surface, leading to aggregation.
-
Action: Increase the surfactant concentration (e.g., from 0.5% to 2% w/v). However, be mindful that excessive surfactant can lead to the formation of micelles, which can interfere with characterization.[10]
-
Q2: I'm experiencing very low drug Encapsulation Efficiency (EE%). How can I improve it?
A2: Low EE% for a hydrophobic drug like this compound often points to issues with drug solubility in the core matrix or premature drug leakage.
-
Drug-Polymer/Lipid Interaction: The drug must have a good affinity for the core material.
-
Action: If using PLGA, consider a polymer with a higher lactide-to-glycolide ratio, which is more hydrophobic. For liposomes, ensure the drug is partitioning into the lipid bilayer effectively.
-
-
Solvent System: The drug and carrier must be fully dissolved in the organic phase.
-
Action: Ensure complete dissolution before emulsification. A solvent in which both the drug and carrier are highly soluble is ideal. Acetone is a common choice for nanoprecipitation due to its properties.[10]
-
-
Rapid Drug Partitioning: During solvent evaporation, the drug may partition out of the nanoparticles into the aqueous phase if the process is too slow.
-
Action: Optimize the solvent evaporation step. A rotary evaporator provides controlled removal of the organic solvent.
-
-
Purification Method: Aggressive purification methods can cause drug leakage.
-
Action: Use a gentle purification method like dialysis with an appropriate molecular weight cutoff (MWCO) membrane or tangential flow filtration.[11]
-
Q3: My nanoparticle formulation is unstable and aggregates over time. What should I do?
A3: Long-term stability is crucial. Aggregation is often due to insufficient surface stabilization.
-
Zeta Potential: A low zeta potential (closer to 0 mV) indicates a lack of electrostatic repulsion between particles, making them prone to aggregation.
-
Action: For a stable colloidal suspension, aim for a zeta potential of at least ±30 mV. You might need to change your surfactant or add a charged lipid/polymer to the formulation.
-
-
PEGylation: The addition of polyethylene glycol (PEG) to the nanoparticle surface provides steric hindrance, which is a powerful way to prevent aggregation and also reduces uptake by the reticuloendothelial system in vivo.[6]
-
Action: Incorporate a PEGylated lipid or polymer into your formulation.
-
-
Storage Conditions: Temperature and pH can affect stability.
-
Action: Store your formulation at 4°C and ensure the pH of the buffer is one where the nanoparticles are most stable. Lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., trehalose) is an excellent option for long-term storage.
-
Nanoparticle Characterization: Troubleshooting Guide
Accurate characterization is non-negotiable. It validates your formulation process and predicts in vivo behavior.[12]
Data Presentation: Typical Characterization Parameters
| Parameter | Technique | Typical Target Range | Common Issue | Troubleshooting Tip |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 50 - 200 nm[13][14] | Bimodal or wide distribution | Filter sample (0.45 µm) to remove dust/aggregates. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2[1] | High PDI (> 0.3) | Re-evaluate formulation parameters (see Section 2). |
| Zeta Potential | Electrophoretic Light Scattering | > ±30 mV | Low surface charge | Modify surface with charged lipids or polymers. |
| Morphology | TEM / SEM | Spherical, uniform | Irregular shapes, aggregation | Optimize formulation; check sample prep for microscopy.[13][15] |
| Encapsulation Efficiency | HPLC / UV-Vis Spec | > 70% | Low drug loading | See Section 2, Q2. |
FAQs: Characterization
Q1: My DLS and TEM results for particle size don't match. Why?
A1: This is a frequent point of confusion. DLS and TEM measure different things.[13][14]
-
DLS measures the hydrodynamic diameter: This is the diameter of a hypothetical sphere that diffuses at the same rate as your nanoparticle. It includes the core, any surface coatings, and the solvent layer associated with the particle as it moves in the liquid.[16][17]
-
TEM measures the actual diameter of the dried particle: The sample is dried onto a grid, so you are visualizing the core particle without the associated solvent layer.[13][14]
Therefore, it is expected that the DLS size will be larger than the TEM size. A significant discrepancy, however, could indicate particle swelling in solution or aggregation that is not apparent in the dried TEM sample. DLS is also highly sensitive to larger particles, so even a small number of aggregates can skew the results.[13]
Q2: How do I accurately measure the amount of encapsulated this compound?
A2: This requires separating the encapsulated drug from the free, unencapsulated drug, followed by quantification.
-
Separation:
-
Ultrafiltration: This is a common and effective method.[11] Use a centrifugal filter device with a MWCO that retains the nanoparticles while allowing the free drug to pass through.
-
Dialysis: Dialyze the nanoparticle suspension against a large volume of release medium. The free drug will diffuse out, leaving the encapsulated drug behind.
-
-
Quantification:
-
HPLC: This is the gold standard for accuracy and specificity. A validated RP-HPLC method is required.[18][19][20][21]
-
Protocol: To quantify the encapsulated drug, disrupt the nanoparticles after separation (e.g., using a suitable solvent like acetonitrile or by sonication) to release the drug. Then, quantify using your validated HPLC method.
-
-
UV-Vis Spectrophotometry: This can be a quicker alternative if there is no interference from the formulation components at the drug's λmax. However, it is less specific than HPLC.[22]
-
Protocol: Determining Encapsulation Efficiency (%EE)
-
Take a known volume of your nanoparticle formulation (Total Drug = Encapsulated + Free).
-
Separate the free drug from the nanoparticles using ultrafiltration.
-
Quantify the amount of free drug in the filtrate using a validated HPLC method.[23]
-
Calculate %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Performance Testing: Troubleshooting Guide
These assays provide critical data on how your formulation will behave in a biological environment.
Diagram: In Vitro Testing Cascade
Caption: A logical flow for in vitro evaluation of nanocarrier formulations.
FAQs: In Vitro Performance
Q1: My in vitro release profile shows a very high initial burst release. How can I achieve a more sustained release?
A1: A high burst release is often due to drug adsorbed onto the nanoparticle surface rather than being encapsulated within the core.
-
Washing Step: Inadequate washing after formulation can leave surface-bound drug.
-
Action: Ensure your purification step (dialysis or ultrafiltration) is thorough.[11] Consider an additional washing step by centrifuging the nanoparticles and resuspending them in fresh buffer.
-
-
Formulation Composition: The nature of the carrier influences the release rate.
-
Action: For polymeric nanoparticles, using a higher molecular weight polymer or one with greater hydrophobicity (e.g., higher lactide content in PLGA) can slow down drug diffusion and polymer degradation, leading to a more sustained release.[8]
-
-
Drug Loading: Very high drug loading can sometimes lead to the formation of drug crystals on the surface.
-
Action: Try formulating with a slightly lower drug-to-polymer ratio and re-evaluate the release profile.
-
Q2: I am not seeing enhanced permeability in my Caco-2 transwell assay compared to the free drug solution. What could be the reason?
A2: The Caco-2 cell monolayer is a well-established in vitro model for predicting intestinal drug absorption.[24][25][26][27][28] A lack of enhanced permeability could point to several factors:
-
Monolayer Integrity: The Caco-2 cells must form a tight, confluent monolayer.
-
Nanoparticle Stability: The nanoparticles might be aggregating or degrading in the cell culture medium.
-
Action: Characterize the size and PDI of your nanoparticles after incubation in the cell culture medium to check for any changes.
-
-
Uptake Mechanism: The nanoparticles may not be efficiently taken up by the Caco-2 cells.
-
Action: Conduct cellular uptake studies using fluorescently labeled nanoparticles to visualize and quantify internalization. You may need to modify the nanoparticle surface with ligands that target specific transporters on the intestinal epithelium.
-
Q3: My formulation is showing toxicity in cell viability assays (e.g., MTT). What are the likely culprits?
A3: Cytotoxicity can arise from the nanocarrier materials, residual organic solvent, or the surfactant.
-
Residual Solvent/Surfactant: These are common sources of toxicity.
-
Action: Ensure your purification process is effective at removing residual organic solvents and excess surfactant. Dialysis against a large volume of buffer for an extended period is crucial.
-
-
Carrier Material Concentration: Even biocompatible materials can be toxic at high concentrations.
-
Action: Perform a dose-response study with your blank nanoparticles (without the drug) to determine the concentration at which they become toxic. Ensure your experiments are conducted below this concentration.
-
-
Particle Surface Charge: Highly cationic nanoparticles can sometimes be cytotoxic due to their interaction with negatively charged cell membranes.
-
Action: If using cationic materials, carefully evaluate their concentration and consider shielding the charge with a PEG layer.
-
Final Considerations: Sterilization
For any formulation intended for in vivo use, sterility is mandatory. However, standard sterilization methods can compromise nanoparticle integrity.[29][30]
-
Autoclaving (Steam Sterilization): The high heat and pressure will likely cause aggregation or degradation of lipid- and polymer-based nanoparticles.[31][32][33]
-
Gamma Irradiation: Can cause polymer chain scission or cross-linking, altering drug release properties.[29][30]
-
Sterile Filtration: This is often the most suitable method for nanosuspensions.[31][33]
-
Action: Use a 0.22 µm syringe filter. This is only feasible if your nanoparticles are significantly smaller than the pore size (ideally < 100 nm) to avoid clogging the filter or altering the formulation concentration. Always characterize your formulation for size, PDI, and drug content after filtration to ensure it has not been altered.
-
By systematically addressing these common challenges, you can significantly streamline the development process for a nanocarrier-based this compound formulation with enhanced bioavailability.
References
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. Available from: [Link]
-
Desai, M. P., Labhasetwar, V., Amidon, G. L., & Levy, R. J. (1996). Gastrointestinal uptake of biodegradable microparticles: effect of particle size. Pharmaceutical research, 13(12), 1838-1845. Available from: [Link]
-
Bernal, D., et al. (2021). Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications. Pharmaceutics, 13(9), 1336. Available from: [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111-2119. Available from: [Link]
-
Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery-a review of the state of the art. European journal of pharmaceutics and biopharmaceutics, 50(1), 161-177. Available from: [Link]
-
Srivastava, A., et al. (2020). Prednisolone encapsulated PLGA nanoparticles: Characterization, cytotoxicity, and anti-inflammatory activity on C6 glial cells. Journal of Applied Pharmaceutical Science, 10(4), 001-011. Available from: [Link]
-
Crielaard, B. J., et al. (2011). Liposomal encapsulation of glucocorticoids alters their mode of action in the treatment of experimental autoimmune encephalomyelitis. Journal of controlled release, 154(3), 296-302. Available from: [Link]
-
Filipe, V., Jiskoot, W., & Bas, R. (2012). Challenges and opportunities for the terminal sterilization of nanomedicines. Journal of drug delivery science and technology, 22(1), 17-29. Available from: [Link]
-
Patil, S., & Jadhav, V. R. (2018). A REVIEW ON SOLID LIPID NANOPARTICLES BASED TOPICAL GEL. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 345-360. Available from: [Link]
-
D'souza, S. (2014). A review of in vitro drug release test methods for nano-sized dosage forms. Advances in pharmaceutics, 2014. Available from: [Link]
-
Nemutlu, E., et al. (2019). In Vitro Release Test of Nano-drug Delivery Systems Based on Analytical and Technological Perspectives. Current Analytical Chemistry, 15(4), 373-409. Available from: [Link]
-
Aljabari, F. I. (2023). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Al-Mustansiriyah Journal of Science, 34(3), 1-8. Available from: [Link]
-
Filli, S., et al. (2023). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. Materials Horizons, 10(12), 5354-5370. Available from: [Link]
-
Ganapa, P., et al. (2020). Novel Oral Drug Delivery Systems for Steroids: Overview and Recent Updates. Indian Journal of Pharmaceutical Education and Research, 54(3), 541-550. Available from: [Link]
-
Danaei, M., et al. (2018). Impact of particle size and polydispersity index on the clinical applications of lipidic nanocarrier systems. Pharmaceutics, 10(2), 57. Available from: [Link]
Sources
- 1. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Steroids: pharmacology, complications, and practice delivery issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroids: Pharmacology, Complications, and Practice Delivery Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal encapsulation enhances and prolongs the anti-inflammatory effects of water-soluble dexamethasone phosphate in experimental adjuvant arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Types of Liposomal Formulations Improve the Therapeutic Ratio of Prednisolone Phosphate in a Zebrafish Model for Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. selectscience.net [selectscience.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
- 14. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. delongamerica.com [delongamerica.com]
- 16. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparing Analytical Techniques for Nanoparticle Characterization [nanoimagingservices.com]
- 18. amecj.com [amecj.com]
- 19. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rjwave.org [rjwave.org]
- 21. RP-HPLC method development and validation for the quantification of prednisolone and salbutamol with their simultaneous removal from water using modif ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00324E [pubs.rsc.org]
- 22. eurekaselect.com [eurekaselect.com]
- 23. HPLC Method for Analysis of Prednisolone | SIELC Technologies [sielc.com]
- 24. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption [sigmaaldrich.com]
- 26. Use of a Caco-2 cell culture model for the characterization of intestinal absorption of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ovid.com [ovid.com]
- 29. semanticscholar.org [semanticscholar.org]
- 30. researchgate.net [researchgate.net]
- 31. Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Biotechnology For You,: Nanoparticle Sterilization Strategies in plant tissue culture [educationblog20.blogspot.com]
- 33. revista-agroproductividad.org [revista-agroproductividad.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Potency of Prednisolone 21-Propionate vs. Prednisolone Acetate
For drug development professionals and researchers, selecting the appropriate corticosteroid ester is a critical decision dictated by the desired therapeutic outcome. The choice between two closely related molecules, such as Prednisolone 21-propionate and Prednisolone Acetate, hinges on a nuanced understanding of how subtle structural modifications influence physicochemical properties, pharmacokinetics, and, ultimately, pharmacodynamic potency. This guide provides an in-depth, data-driven comparison of these two C21-esterified prednisolone derivatives.
Physicochemical Properties: The Foundation of Biological Activity
The journey of a drug from its formulation to its molecular target is governed by its physicochemical characteristics. Esterification of the C21 hydroxyl group on the parent prednisolone molecule is a common strategy to modulate properties like lipophilicity and solubility, which in turn dictates membrane permeability and vehicle compatibility.
The key distinction between the propionate and acetate esters is the length of the alkyl chain: propionate possesses an additional methyl group compared to acetate. This seemingly minor change significantly increases the molecule's lipophilicity, as evidenced by a higher calculated octanol-water partition coefficient (XLogP3). This increased lipophilicity is a primary driver of the differences in their biological performance.
| Property | Prednisolone Acetate | This compound | Rationale for Significance |
| Molecular Formula | C₂₃H₃₀O₆[1] | C₂₄H₃₂O₆ | The addition of a CH₂ group increases molecular mass. |
| Molar Mass | 402.49 g/mol [1] | ~416.51 g/mol | Affects formulation concentration and molar calculations. |
| Lipophilicity (XLogP3) | 2.4[2] | 2.9[3] | A higher LogP value indicates greater lipid solubility, which generally enhances penetration through biological membranes like the skin and cornea. |
| Aqueous Solubility | Poorly soluble / Insoluble[1][4] | Predicted to be lower than acetate | Solubility impacts the dissolution rate from the formulation, a key step for bioavailability. |
| Chemical Structure | Prednisolone with acetate at C21 | Prednisolone with propionate at C21 | The longer propionate ester chain is the key structural difference. |
Mechanism of Action: The Glucocorticoid Receptor Pathway
Both Prednisolone Acetate and this compound are prodrugs that must first be hydrolyzed by endogenous esterase enzymes to release the active moiety, prednisolone.[5][6] Once released, prednisolone exerts its anti-inflammatory and immunosuppressive effects through the classic glucocorticoid receptor (GR) signaling pathway.[6][7]
The lipophilic steroid passively diffuses across the cell membrane and binds to the GR residing in the cytoplasm within a chaperone protein complex.[6] Ligand binding induces a conformational change, causing dissociation of the chaperone proteins and translocation of the activated steroid-receptor complex into the nucleus.[6] Within the nucleus, this complex acts as a ligand-dependent transcription factor, binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins (e.g., lipocortin-1) and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6]
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Experimental Design: Quantifying Functional Potency via Reporter Gene Assay
To move beyond theoretical properties and quantify functional potency, a cell-based reporter gene assay is an invaluable tool. This assay measures the ability of a compound to activate the GR and drive the expression of a reporter gene (e.g., luciferase) linked to GREs. It provides a quantitative measure of a compound's efficacy and its effective concentration for 50% of the maximal response (EC₅₀), a key indicator of potency.[8][9]
Protocol: Glucocorticoid Receptor (GR) Transcriptional Activation Assay
This protocol is designed to determine the EC₅₀ values for prednisolone esters.
-
Cell Culture:
-
Maintain HEK293 cells stably transfected with a GR expression vector and a GRE-luciferase reporter construct in DMEM supplemented with 10% FBS.
-
-
Cell Seeding:
-
Seed the cells into white, 96-well assay plates at a density of 20,000 cells/well.
-
Causality Check: A consistent cell density is crucial for reproducible results, as cell confluence can affect transfection efficiency and reporter expression.
-
-
Compound Preparation & Treatment:
-
Prepare serial dilutions of Prednisolone Acetate and this compound in DMEM with 1% charcoal-stripped FBS. The concentration range should span from 1 pM to 1 µM.
-
Causality Check: Charcoal-stripped serum is used to remove endogenous steroids that could otherwise activate the GR and create high background noise.
-
Aspirate the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (Dexamethasone).
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C and 5% CO₂.
-
Causality Check: This duration allows sufficient time for the compound to enter the cells, bind the receptor, translocate to the nucleus, and induce transcription and translation of the luciferase reporter.
-
-
Lysis and Luminescence Reading:
-
Aspirate the medium and lyse the cells using a commercial lysis buffer (e.g., Glo Lysis Buffer).[8]
-
Add a luciferase substrate (e.g., Steady-Glo).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) to the vehicle control.
-
Plot the normalized RLU against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC₅₀ value for each compound.[8]
-
Caption: Workflow for a GR reporter gene assay.
Pharmacodynamic Comparison: A Tale of Two Esters
The ultimate potency of a topical corticosteroid is a complex interplay between its ability to penetrate the target tissue and its intrinsic activity at the glucocorticoid receptor.
-
Receptor Binding Affinity (RBA): Studies have shown that esterification at the C21 position generally results in a lower binding affinity for the GR compared to the parent alcohol (prednisolone).[10] This is because the C21 hydroxyl group is important for strong receptor binding. However, elongating the ester chain can sometimes increase affinity relative to other esters.[10] While direct RBA data for this compound is scarce, the principle suggests its intrinsic affinity is likely lower than that of prednisolone itself.
-
Topical Anti-inflammatory Potency: For topical applications, the enhanced lipophilicity of the propionate ester is expected to facilitate greater penetration through the stratum corneum of the skin or the cornea of the eye. This improved delivery can lead to a higher local concentration of the active drug at the receptor site, potentially compensating for or even outweighing a slightly lower intrinsic receptor affinity. This phenomenon is why more lipophilic esters are often used in topical dermatology formulations. The standard in vivo method for assessing this is the vasoconstrictor assay, which measures the skin-blanching effect of a topical corticosteroid as a surrogate for its potency.[11][12]
Pharmacokinetic Profiles: The Journey to Activation
The pharmacokinetic profile determines the concentration and duration of action of the active drug in the target tissue.
| Parameter | Prednisolone Acetate | This compound | Significance |
| Absorption | Rapidly absorbed topically (e.g., into aqueous humor)[13]. Oral Tₘₐₓ is 1-2 hours[7]. | Predicted to have enhanced dermal/corneal penetration due to higher lipophilicity. | Efficient absorption is the first step to therapeutic action. Lipophilicity is a key driver for topical absorption. |
| Metabolism | Hydrolyzed by esterases to active prednisolone[5][6]. | Hydrolyzed by esterases to active prednisolone. The rate may differ from acetate due to steric factors. | Both are prodrugs. The rate of conversion to the active form can influence the onset and duration of action. |
| Distribution | Volume of distribution for active prednisolone is 0.22-0.7 L/kg[7]. | Expected to be similar to prednisolone once converted. The prodrug form may show greater partitioning into adipose tissue. | Determines where the drug goes in the body. Higher lipophilicity can lead to greater tissue retention. |
| Elimination | Active prednisolone has a plasma half-life of 2-3 hours[7]. | The half-life of the active metabolite (prednisolone) will be the same. The prodrug's half-life may differ. | Determines the duration of action and dosing frequency. |
Synthesis and Conclusion
The comparison between this compound and Prednisolone Acetate is a classic case study in pharmaceutical optimization, illustrating the trade-off between tissue penetration and intrinsic receptor activity.
-
Prednisolone Acetate is a well-characterized, effective corticosteroid ester. Its physicochemical properties provide a balance of solubility and lipophilicity that has proven effective in numerous formulations, particularly ophthalmic suspensions.[1][14]
-
This compound , by virtue of its longer ester chain, is significantly more lipophilic.[3] This property is expected to confer an advantage in topical applications where overcoming the skin or corneal barrier is a rate-limiting step for drug delivery. The enhanced penetration could lead to higher local drug concentrations, resulting in greater in vivo potency or a longer duration of action, even if its intrinsic receptor binding affinity is not superior to the acetate form.
References
- Wikipedia. Prednisolone acetate. [URL: https://en.wikipedia.
- Cornell, R. C. (2008). Critical factors determining the potency of topical corticosteroids. Journal of the American Academy of Dermatology, 58(5), 881-882. [URL: https://pubmed.ncbi.nlm.nih.gov/18423278/]
- Dr.Oracle. (2025). How is the potency of topical steroids measured?. [URL: https://us.droracle.com/blogs/news/how-is-the-potency-of-topical-steroids-measured]
- Taïeb, A., et al. (1995). The cutaneous corticosteroid vasoconstriction assay: a reflectance spectroscopic and laser-Doppler flowmetric study. British Journal of Dermatology, 132(4), 576-582. [URL: https://pubmed.ncbi.nlm.nih.gov/7748722/]
- BioPharma Services Inc. (n.d.). Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids. [URL: https://www.biopharmaservices.com/bioequivalence-vasoconstriction-assay-studies-for-topical-corticosteroids/]
- InvivoChem. (n.d.). Prednisolone Acetate (Omnipred). [URL: https://www.invivochem.
- Sebbag, L., et al. (2020). Tear Film Pharmacokinetics and Systemic Absorption Following Topical Administration of 1% Prednisolone Acetate Ophthalmic Suspension in Dogs. Frontiers in Veterinary Science, 7, 585539. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7606830/]
- PubChem. This compound-d5. [URL: https://pubchem.ncbi.nlm.nih.
- APExBIO. (n.d.). Prednisolone Acetate - Anti-Inflammatory Corticosteroid. [URL: https://www.apexbt.
- PubChem. Prednisolone Acetate. [URL: https://pubchem.ncbi.nlm.nih.
- PubChem. Prednisolone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Prednisolone]
- AbbVie Corporation. (2024). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrPRED FORTE®. [URL: https://www.abbvie.ca/content/dam/abbvie-dotcom/ca/en/documents/products/pred-forte-pm-en.pdf]
- Ponec, M., et al. (1986). Glucocorticoids: binding affinity and lipophilicity. Journal of Investigative Dermatology, 86(4), 400-405. [URL: https://pubmed.ncbi.nlm.nih.gov/3958564/]
- Jensen, S. B., et al. (2021). Highly Responsive Bioassay for Quantification of Glucocorticoids. Analytical Chemistry, 93(29), 10183-10190. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8316511/]
- Synapse. (n.d.). Prednisolone Acetate – Application in Therapy and Current Clinical Research. [URL: https://synapse.patsnap.com/news/prednisolone-acetate-application-in-therapy-and-current-clinical-research]
- Jensen, S. B., et al. (2021). Highly Responsive Bioassay for Quantification of Glucocorticoids. Analytical Chemistry, 93(29), 10183–10190. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.1c01077]
- Patsnap Synapse. (2024). What is the mechanism of Prednisolone Acetate?. [URL: https://synapse.patsnap.
Sources
- 1. Prednisolone acetate - Wikipedia [en.wikipedia.org]
- 2. Prednisolone Acetate | C23H30O6 | CID 5834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-d5 | C24H32O6 | CID 169445828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Tear Film Pharmacokinetics and Systemic Absorption Following Topical Administration of 1% Prednisolone Acetate Ophthalmic Suspension in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]
- 7. Prednisolone Acetate (Omnipred) | Glucocorticoid Receptor agonist | CAS 52-21-1 | immunosuppressant, anti-inflammatory, and anti-allergic agent| InvivoChem [invivochem.com]
- 8. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. abbvie.ca [abbvie.ca]
- 14. clinicaltrials.eu [clinicaltrials.eu]
Advanced Bioequivalence Protocols for Prednisolone 21-Propionate Formulations
Content Type: Technical Comparison & Protocol Guide Audience: Senior Formulation Scientists, Clinical Pharmacologists, Regulatory Affairs Version: 2.0 (Current Good Clinical/Laboratory Practice - cGCP/cGLP)
Strategic Overview: The Bioequivalence Challenge
Prednisolone 21-propionate represents a specific class of corticosteroid prodrugs where the C-21 esterification increases lipophilicity, enhancing permeation through biological membranes (cornea or stratum corneum) before hydrolyzing into the active moiety, Prednisolone.
Unlike simple oral solutions, bioequivalence (BE) for this compound—typically formulated as ophthalmic suspensions or topical dermatologicals —cannot rely solely on systemic pharmacokinetics (PK). Systemic levels are often below the Lower Limit of Quantification (LLOQ) or fail to reflect local tissue concentration.
This guide details a Tiered Evidence Approach , moving from physicochemical equivalence (Q3) to in vitro performance (IVRT/IVPT) and finally to pharmacodynamic endpoints (Vasoconstrictor Assay).
Decision Matrix: Selecting the Right Protocol
The following decision tree illustrates the regulatory pathway based on formulation "sameness" (Q1/Q2).
Figure 1: Regulatory decision pathway for corticosteroid ester bioequivalence. Q1/Q2 sameness opens the door for in vitro-only approaches, whereas formulation differences necessitate in vivo clinical endpoints.
Physicochemical Characterization (Q3) Protocols
Objective: Demonstrate that the arrangement of matter (microstructure) in the Test product is identical to the Reference Listed Drug (RLD). This is the "Gatekeeper" step.
Polymorphic Screening (Critical for Suspensions)
Prednisolone esters exhibit polymorphism. Different crystal forms have different solubilities, directly impacting dissolution and bioavailability.
-
Method: X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Acceptance: The diffractogram of the Test API and extracted drug product must match the RLD.
-
Warning: Watch for solvates. Prednisolone is known to form solvates which can desolvate during processing, altering crystal habit [1].
Rheological Profiling
-
Equipment: Cone-and-plate rheometer.
-
Protocol:
-
Oscillatory Sweep: Measure Storage Modulus (
) and Loss Modulus ( ) to characterize viscoelasticity. -
Flow Curve: Measure viscosity vs. shear rate (
to ). -
Yield Stress: Determine the force required to initiate flow (critical for spreadability and retention time in the cul-de-sac of the eye).
-
In Vitro Release Testing (IVRT) Protocol
Objective: Compare the release rate of this compound from the formulation matrix. This is a quality control and "sameness" tool, described in USP <1724> [2].[1]
Experimental Setup
| Parameter | Specification | Rationale |
| Apparatus | Vertical Diffusion Cell (Franz Cell) | Standard for semisolid/suspension release. |
| Membrane | Synthetic (e.g., Polysulfone, 0.45 µm) | Must be inert and non-rate-limiting. Do not use biological tissue here. |
| Receptor Medium | Ethanol:Water (e.g., 30:[2]70) or Hydroalcoholic Buffer | Prednisolone propionate is lipophilic. Medium must ensure Sink Conditions (solubility > 3x max concentration). |
| Temperature | 32°C ± 1°C | Skin surface temperature.[3] |
| Dose | Infinite Dose (> 300 mg/cm²) | Ensures release rate is governed by diffusion, not depletion. |
Validation Requirements
Before the pivotal comparison, the method must be validated for:
-
Linearity: Release rate (
) over time (slope of ). -
Sensitivity: Ability to detect a 50% change in drug concentration.[3]
-
Selectivity: Ability to differentiate between the specific ester and potential degradation products.
Data Analysis
-
Plot the cumulative amount released (
) vs. square root of time ( ). -
Calculate the slope (Release Rate).[4]
-
Equivalence Criteria: The 90% Confidence Interval (CI) of the ratio (Test/Reference) for the Release Rate must fall within 75% – 133.33% (Note: This is wider than the standard 80-125% used for PK) [3].
In Vivo Strategy: The Vasoconstrictor Assay (VCA)
Context: If the formulation is topical (cream/ointment) and Q1/Q2 are not identical, or if IVRT fails, the FDA recommends the VCA (Skin Blanching Assay) as a surrogate for bioavailability [4].
Mechanism: Corticosteroids induce vasoconstriction in the microvasculature of the upper dermis, causing skin blanching. The degree of blanching correlates with drug permeation.
Study Design (Pilot & Pivotal)
-
Subjects: Healthy volunteers with fair skin (to visualize blanching).
-
Design: Randomized, double-blind, within-subject vehicle-controlled.
-
Application:
-
Apply Test, Reference, and Vehicle (negative control) to circular sites on the flexor surface of the forearm.
-
Duration: Exposure time is critical. A pilot study must determine the
(duration of application to achieve 50% maximal blanching).
-
VCA Workflow Visualized
Figure 2: Workflow for the Vasoconstrictor Assay (VCA). The pilot study is essential to calibrate the assay window, preventing saturation (Emax) where differences cannot be detected.
Analytical Method Validation (Bioanalysis)
Challenge: this compound is a prodrug. In biological matrices (plasma, aqueous humor), it rapidly hydrolyzes to Prednisolone.
Analyte Selection
-
In Vitro (IVRT): Measure This compound (the intact ester) because the receptor medium (ethanol/water) inhibits esterases.
-
In Vivo (PK/Aqueous Humor): Measure Prednisolone (the active metabolite). The ester half-life is often too short to be a reliable BE endpoint.
HPLC/LC-MS Conditions (Example)
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus),
. -
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid). Gradient elution is required to separate the polar parent (Prednisolone) from the lipophilic ester (Propionate).
-
Detection: MS/MS (Positive Ion Mode).
-
Prednisolone Transition:
. -
Propionate Transition:
(Loss of propionic acid).
-
Comparison Summary: IVRT vs. Clinical Endpoints
| Feature | In Vitro Release Test (IVRT) | Vasoconstrictor Assay (VCA) |
| Primary Metric | Release Rate Slope ( | AUEC (Area Under Effect Curve) |
| Cost/Time | Low / 2-4 Weeks | High / 3-6 Months |
| Sensitivity | High (Detects formulation changes) | Moderate (High subject variability) |
| Regulatory Use | SUPAC-SS changes; Q1/Q2 generic approval | Bioequivalence for non-Q1/Q2 topicals |
| Endpoint | Drug release from vehicle | Pharmacodynamic response (Blanching) |
References
-
FIP (International Pharmaceutical Federation). (2005). Biowaiver monographs for immediate release solid oral dosage forms: Prednisolone. Journal of Pharmaceutical Sciences.[1] Link
-
United States Pharmacopeia (USP). General Chapter <1724> Semisolid Drug Products—Performance Tests.[3][4] USP-NF.[5][6] Link
-
U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry: SUPAC-SS: Nonsterile Semisolid Dosage Forms; Scale-Up and Postapproval Changes.Link
-
U.S. Food and Drug Administration (FDA). (1995). Guidance for Industry: Topical Dermatological Corticosteroids: In Vivo Bioequivalence.[7][8]Link[7]
-
U.S. Food and Drug Administration (FDA). (2022). Draft Guidance on Prednisolone Acetate (Ophthalmic Suspension). (Used as proxy for suspension design principles). Link
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. jmolner.com [jmolner.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. â©1724⪠Semisolid Drug ProductsâPerformance Tests [doi.usp.org]
- 6. uspnf.com [uspnf.com]
- 7. fda.gov [fda.gov]
- 8. Topical Corticosteroid Bioequivalence – An Evaluation of the FDA Guidance [page-meeting.org]
Comparative Analysis: Prednisolone 21-Propionate vs. Dexamethasone Anti-Inflammatory Activity
[1][2]
Executive Summary
This technical guide provides a rigorous comparison between Prednisolone 21-propionate (P21P) and Dexamethasone (DEX) . While both are synthetic glucocorticoids (GCs) targeting the glucocorticoid receptor (GR), they occupy distinct therapeutic niches defined by their physicochemical properties and metabolic stability.
-
Dexamethasone acts as a high-potency, long-acting fluorinated corticosteroid with negligible mineralocorticoid activity.[1][2][3] It serves as the "gold standard" for maximal anti-inflammatory suppression in experimental models.[1]
-
This compound is a lipophilic prodrug ester of prednisolone.[1][2] The propionate moiety at position C-21 enhances membrane permeability and alters solubility but must be hydrolyzed in vivo to release the active moiety, prednisolone.[1][2] It offers intermediate potency and a shorter half-life, making it suitable for applications requiring moderate suppression with faster washout.[1][2]
Verdict: Dexamethasone exhibits approximately 6–7x greater anti-inflammatory potency than the active metabolite of P21P (prednisolone) and significantly higher GR binding affinity. P21P is primarily utilized to modulate pharmacokinetics (lipophilicity/absorption) rather than to achieve maximal receptor occupancy.[1]
Mechanistic Foundation: The Glucocorticoid Signaling Pathway
Both compounds function as GR agonists.[1] However, their efficacy is dictated by their binding kinetics and the stability of the ligand-receptor complex.[1][2]
Mechanism of Action
-
Lipophilic Entry: The steroid diffuses across the cell membrane.[1][2] P21P, due to the propionate ester, has higher lipophilicity (LogP ~2.[1][2]9) than free prednisolone (LogP ~1.6), facilitating rapid passive diffusion.[2]
-
Bioactivation (P21P specific): Intracellular esterases hydrolyze the C-21 propionate bond, releasing active prednisolone.[1][2]
-
GR Binding: The active steroid binds to the cytosolic GR, displacing chaperone proteins (HSP90).[1][2]
-
Nuclear Translocation: The steroid-GR complex dimerizes and moves to the nucleus.[1]
-
Genomic Modulation:
Signaling Pathway Diagram
Caption: Comparative activation pathway. Note that P21P requires an obligate hydrolysis step to become active, whereas Dexamethasone is inherently active.[1][2]
Physicochemical & Pharmacokinetic Profile[1][7]
The "21-propionate" modification is a medicinal chemistry strategy to alter solubility and permeability.[1]
| Feature | This compound | Dexamethasone (Alcohol) | Implication |
| Molecular Weight | 416.5 g/mol | 392.5 g/mol | P21P is slightly heavier due to the ester chain.[1] |
| Lipophilicity (LogP) | ~2.9 (High) | ~1.8 (Moderate) | P21P partitions better into lipid bilayers/skin. |
| Active Moiety | Prednisolone | Dexamethasone | P21P is a prodrug.[1][2] |
| Fluorination | No | Yes (C-9 position) | Fluorine enhances metabolic stability and receptor affinity.[1] |
| Mineralocorticoid Activity | Slight (0.[1][2][4]8) | Negligible (0) | DEX causes less fluid retention.[1] |
| Biological Half-Life | 12–36 hours (Intermediate) | 36–72 hours (Long) | DEX provides sustained suppression.[1] |
Expert Insight: The C-21 esterification in P21P prevents immediate receptor binding (the C-21 hydroxyl is critical for hydrogen bonding with Gln-642 in the GR ligand-binding domain).[1] Therefore, activity is rate-limited by esterase hydrolysis .[1][2] In systems with low esterase activity (e.g., certain in vitro buffer assays), P21P may appear falsely inactive.[1][2]
Comparative Efficacy Data
Relative Potency (Systemic & Topical)
Data normalized to Hydrocortisone (HC = 1).
| Parameter | Prednisolone (Active P21P) | Dexamethasone | Ratio (Dex:Pred) |
| Anti-inflammatory Potency | 4–5 | 25–30 | ~6x |
| Topical Vasoconstriction | Class 4-5 (Mid-potency) | Class 2-3 (High-potency)* | Dex is significantly stronger.[1] |
| Receptor Binding ( | ~3–5 nM | ~0.5–1 nM | Dex binds ~5x tighter.[1] |
| Equivalent Dose | 5 mg | 0.75 mg | 0.75mg Dex |
*Note: Topical potency depends heavily on the vehicle and specific salt/ester form.[1] Dexamethasone is generally more potent, but P21P formulations can be optimized for penetration.[1][2]
Experimental Validation: Vasoconstriction Assay
The McKenzie-Stoughton Vasoconstriction Assay is the industry standard for determining topical corticosteroid potency.[1]
-
Observation: Dexamethasone induces skin blanching (vasoconstriction) at significantly lower concentrations than Prednisolone derivatives.
-
Data Point: In human skin blanching models, Dexamethasone alcohol typically achieves an EC50 in the nanomolar range, whereas Prednisolone requires micromolar concentrations for equivalent blanching.[1][2]
Experimental Protocols
Protocol A: In Vitro GR Transrepression Assay
Objective: Compare the ability of P21P and DEX to inhibit TNF-α induced NF-κB activity.[1] System: HeLa or A549 cells stably transfected with an NF-κB luciferase reporter.[1]
Step-by-Step Workflow:
-
Cell Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Starvation: Switch to charcoal-stripped serum media (to remove endogenous steroids) for 12h.
-
Compound Preparation:
-
Dissolve P21P and DEX in DMSO (Stock 10 mM).
-
Prepare serial dilutions (
M to M).
-
-
Treatment:
-
Incubation: Incubate for 6–16 hours.
-
Readout: Lyse cells and add Luciferase substrate. Measure luminescence.
-
Analysis: Plot Dose-Response Curve. Calculate
.-
Expected Result: DEX
1 nM; P21P 6–10 nM (dependent on intracellular hydrolysis rate).
-
Protocol B: In Vivo Croton Oil Ear Edema Model
Objective: Assess topical anti-inflammatory activity.[1]
-
Animals: Male CD-1 mice (n=8/group).
-
Induction: Apply 20 µL of Croton oil (irritant) in acetone to the inner surface of the right ear.
-
Treatment: Simultaneously apply 20 µL of test compound (P21P vs DEX) dissolved in acetone/ethanol vehicle.
-
Measurement: After 6 hours, euthanize mice. Punch out a 6mm disc from treated (right) and untreated (left) ears.
-
Calculation: Weigh ear punches.
Experimental Design Workflow
Caption: Standardized workflow for comparing corticosteroid potency ensuring compound integrity and appropriate model selection.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5755, Prednisolone. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5743, Dexamethasone. Retrieved from [Link]
-
GPnotebook (2023). Prednisolone to dexamethasone equivalence. Retrieved from [Link][5][4][6][7][8][9]
-
Luchak, J.M., et al. (2020). Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone. BMC Immunology. Retrieved from [Link]
-
MSD Veterinary Manual. Relative Potencies of Commonly Used Corticosteroids. Retrieved from [Link]
-
Ponec, M., et al. (1986). Glucocorticoids: binding affinity and lipophilicity.[1][2] Journal of Pharmaceutical Sciences. (Demonstrates ester chain elongation effects on lipophilicity). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gpnotebook.com [gpnotebook.com]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cutaneous corticosteroid vasoconstriction assay: a reflectance spectroscopic and laser-Doppler flowmetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Comparative effectiveness of oral dexamethasone vs. oral prednisolone for acute exacerbation of asthma: A randomized control trial - PMC [pmc.ncbi.nlm.nih.gov]
Pillar 1: A Representative Protocol for Prednisolone 21-Propionate Synthesis
An In-Depth Guide to the Synthesis of Prednisolone 21-Propionate: Navigating the Path to Reproducible High-Yield Production
For researchers and drug development professionals, the synthesis of corticosteroid esters like this compound is a foundational yet often challenging task. While the esterification reaction appears straightforward, achieving consistent, high-purity yields is a significant hurdle that can impact research timelines and manufacturing costs. The discrepancy between yields reported in patents and those achieved in a typical laboratory setting often stems from subtle, unstated variables in the synthetic process.
This guide provides an in-depth analysis of the synthesis of this compound, moving beyond a simple recitation of steps to explore the underlying chemical principles that govern yield and reproducibility. We will dissect a standard laboratory-scale protocol, analyze the critical factors that introduce variability, and compare it with alternative methodologies. Our objective is to equip you with the expert insights needed to troubleshoot and optimize this synthesis, ensuring a self-validating and robust process.
The most common laboratory approach for synthesizing this compound is the direct acylation of the C21 primary hydroxyl group on the prednisolone backbone. The primary hydroxyl at C21 is significantly more reactive than the tertiary hydroxyls at C11 and C17, allowing for selective esterification under controlled conditions.
The chosen acylating agent is typically propionic anhydride, often with a catalyst like 4-dimethylaminopyridine (DMAP), in an inert aprotic solvent. The causality behind these choices is crucial:
-
Propionic Anhydride: It is a potent acylating agent. Using it in slight excess drives the reaction to completion.
-
Pyridine or Triethylamine: These organic bases act as acid scavengers, neutralizing the propionic acid byproduct and preventing potential acid-catalyzed side reactions or degradation of the steroid.
-
4-Dimethylaminopyridine (DMAP): Used in catalytic amounts, DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate. This allows the reaction to proceed efficiently at lower temperatures.[1]
-
Aprotic Solvent (e.g., Dichloromethane, N,N-Dimethylformamide): An inert solvent is required to dissolve the reactants without participating in the reaction. The solvent must be anhydrous, as any water will hydrolyze the propionic anhydride, reducing its effective concentration and lowering the yield.
Experimental Workflow: Direct Acylation
Below is a visual representation of the typical workflow for the direct acylation of prednisolone.
Caption: Standard workflow for direct acylation of Prednisolone.
Detailed Step-by-Step Protocol
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve Prednisolone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base and Catalyst: Add pyridine (2.0 eq) and a catalytic amount of DMAP (0.1 eq) to the solution and stir until all solids are dissolved.
-
Acylation: Cool the mixture to 0°C using an ice bath. Add propionic anhydride (1.5 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[2]
-
Work-up: Once the reaction is complete, cool the flask again to 0°C and slowly quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine and DMAP), saturated NaHCO₃ solution (to remove excess propionic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to obtain the final product. Confirm purity via HPLC and structure via ¹H NMR and MS.
Pillar 2: Understanding and Controlling Yield Variability
The protocol described above, while robust in theory, is subject to variability. The yields reported in the literature can range significantly. This section dissects the key factors responsible for this lack of reproducibility.
| Factor | Potential Issue | Causality & Impact on Yield | Mitigation Strategy |
| Reagent Quality | Presence of moisture in solvents or reagents. | Propionic anhydride is readily hydrolyzed by water, reducing the amount available for esterification. This leads to incomplete conversion and lower yields. | Use freshly distilled or commercially available anhydrous solvents. Ensure prednisolone is thoroughly dried before use. |
| Purity of Prednisolone starting material. | Impurities in the starting material can interfere with the reaction or co-crystallize with the product, reducing the final isolated yield and purity. | Use high-purity prednisolone (>99%). Analyze starting material by HPLC before starting. | |
| Reaction Conditions | Inaccurate temperature control. | Exothermic reaction upon adding anhydride can lead to localized heating, promoting side reactions such as elimination or esterification at the less reactive 17α-OH position. | Add the acylating agent slowly at 0°C. Use an efficient stirring mechanism to ensure even heat distribution. |
| Incorrect stoichiometry. | Insufficient propionic anhydride results in incomplete reaction. A large excess can complicate purification and increase the risk of di-acylation. | Use a slight excess (1.2-1.5 eq) of the anhydride. Accurately weigh all reagents. | |
| Work-up & Purification | Emulsion formation during washing. | Steroids can sometimes form stable emulsions during aqueous work-up, leading to significant loss of product in the aqueous layer. | Add brine during the wash steps to break emulsions. Use slow, gentle inversions of the separatory funnel. |
| Product loss during recrystallization. | The product may have some solubility in the crystallization solvent even at low temperatures, leading to loss in the mother liquor. | Carefully select the solvent system to maximize product insolubility at cold temperatures. Minimize the amount of solvent used. | |
| Inefficient chromatographic purification. | If column chromatography is used, improper selection of the stationary or mobile phase can lead to poor separation from byproducts or starting material, resulting in a lower isolated yield of pure product. | Develop the chromatographic method using TLC first to ensure good separation. |
Pillar 3: Comparative Analysis of an Alternative Synthetic Route
While direct acylation is common, other methods exist, particularly in patent literature, which often aim for higher yields and purity for industrial-scale production. One such approach involves the use of an orthoester intermediate to selectively protect and then reveal the desired ester.[3]
Alternative Workflow: Orthoester Intermediate Pathway
This method involves first forming a cyclic orthoester at the 17α and 21 positions, followed by controlled hydrolysis to yield the 17-propionate, then sulfonation at the 21-position and finally displacement to form the desired product. While more steps are involved, this route can offer superior selectivity and yield by avoiding direct competition between the hydroxyl groups. A simplified adaptation for the 21-propionate is conceptually plausible.
Caption: Multi-step synthesis via an orthoester intermediate.
Performance Comparison of Synthetic Routes
The choice of synthetic route depends on the specific goals of the researcher, such as scale, required purity, and available resources.
| Parameter | Direct Acylation | Orthoester Intermediate Route (Adapted) |
| Typical Yield Range | 65-85% | Potentially >90% (based on similar patent claims[3]) |
| Number of Steps | 1 (synthesis) + purification | 3-4 + purification |
| Reproducibility | Moderate; highly sensitive to reagent quality and reaction conditions. | Potentially higher due to increased selectivity, but more steps introduce more variables. |
| Complexity | Low; suitable for small-scale lab synthesis. | High; requires more complex reagents and stricter control over multiple steps. |
| Key Advantage | Simplicity and speed. | High selectivity, potentially leading to higher purity and yield. |
| Key Disadvantage | Risk of side-product formation (di-acylation, 17-acylation). | Longer overall reaction time and more complex procedure. |
Conclusion: Achieving Self-Validating Protocols
The reproducibility of this compound synthesis is not a matter of chance but a direct consequence of meticulous control over defined experimental parameters. While direct acylation offers a rapid and straightforward approach, its yield is highly sensitive to reagent purity and reaction conditions. Alternative, multi-step routes reported in patent literature demonstrate that near-quantitative yields are possible through enhanced selectivity, albeit at the cost of increased complexity.[3]
For the research scientist, the path to reproducible yields involves a deep understanding of the reaction mechanism and a systematic approach to execution. By implementing the mitigation strategies outlined in this guide—such as using strictly anhydrous conditions, precise temperature control, and optimized purification techniques—one can transform a variable synthesis into a trustworthy, self-validating protocol that consistently delivers high-quality this compound.
References
- Process for preparing 21-desoxyprednisolone 17-esters.
- Process for the preparation of prednisolone-17-ethyl carbonate by transposition of prednisolone-21-ethyl carbonate.
-
Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. Preprints.org. [Link]
- Prednisolone-21-double esters.
-
1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. sfera.unina.it. [Link]
-
11: Strategies in Steroids Synthesis. Chemistry LibreTexts. [Link]
- Preparation method of prednisolone.
-
Synthesis and in vitro properties of prednisolone 21-sulfate sodium as a colon-specific prodrug of prednisolone. PubMed. [Link]
-
Synthesis of prednisolone starting from... ResearchGate. [Link]
-
Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide. PubMed. [Link]
- Synthetic method for preparing prednisolone by one-pot method.
-
Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. MDPI. [Link]
Sources
Safety Operating Guide
Prednisolone 21-propionate proper disposal procedures
The following guide details the proper disposal procedures for Prednisolone 21-propionate (CAS: 5740-62-5). This content is structured for research and development environments, prioritizing personnel safety, regulatory compliance (EPA/RCRA), and environmental stewardship.
Classification: Corticosteroid / Glucocorticoid Ester Primary Hazard: Reproductive Toxicity (Repr.[1][2] 1B) & Specific Target Organ Toxicity (Endocrine) Disposal Method: High-Temperature Incineration (Destruction)
Executive Safety Directive
Do NOT flush down the drain. this compound is a potent endocrine disruptor.[3] Even trace amounts in wastewater can affect aquatic life and contaminate water tables. Standard municipal water treatment does not effectively degrade the steroid nucleus.
Do NOT treat with bleach. Chemical deactivation (e.g., sodium hypochlorite) is not recommended for corticosteroids. Partial oxidation may result in hazardous byproducts rather than complete destruction. Thermal destruction (incineration) is the only validated method for disposal.
Waste Characterization & Segregation
Before disposal, you must characterize the waste stream. While this compound is not explicitly P-listed or U-listed under US EPA RCRA regulations, it must be managed as Non-RCRA Regulated Hazardous Waste (or "State-Regulated Medical Waste" depending on jurisdiction) due to its pharmacological potency.
Waste Stream Decision Matrix
Figure 1: Decision matrix for segregating this compound waste streams to ensure proper downstream incineration.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired stocks, weighing errors, or surplus dry powder.
-
Containment: Transfer the solid material into a screw-cap high-density polyethylene (HDPE) or glass jar.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "this compound (Solid)"
-
Hazard Checkbox: Toxic, Reproductive Toxin.
-
-
Secondary Containment: Place the sealed jar into a clear, sealable plastic bag (4-mil thickness recommended) to prevent dust release during transport.
-
Disposal Path: Transfer to the facility's Hazardous Waste Accumulation Area designated for Incineration .
Protocol B: Liquid Waste (Solutions)
Applicability: Stock solutions (DMSO, Ethanol) or experimental media.
| Solvent Base | Classification | Disposal Container |
| Organic (DMSO, MeOH, EtOH) | Ignitable/Toxic Waste | Amber Glass or HDPE Solvent Safety Can |
| Aqueous (Cell Media, Buffer) | Toxic Aqueous Waste | HDPE Carboy (Do not fill >90%) |
Procedure:
-
Never mix organic solvents with aqueous waste if possible, as this increases disposal costs.
-
Labeling: Clearly mark "Contains this compound" on the tag.
-
Rinsing: If the solution was in a reusable glass vessel, triple-rinse the vessel with the solvent used (e.g., ethanol). Collect the rinsate into the liquid waste container. Do not pour rinsate down the sink.
Protocol C: Trace Contaminated Debris
Applicability: Weighing boats, pipette tips, gloves, and empty vials.
-
Empty Vials: If a vial held the pure compound ("P-listed" equivalent behavior is best practice here), the empty vial should be treated as hazardous waste, not glass recycling.
-
Collection: Place all contaminated disposables into a Yellow Chemotherapy/Pathology Waste Container or a rigid container marked for incineration.
-
Sharps: Needles used for injection must go into a Red Sharps Container labeled "Incinerate Only" (avoid autoclaving if possible, as autoclaving does not destroy the chemical).
Accidental Release Measures (Spill Response)
Critical Warning: this compound is a reproductive toxin.[2][4] Pregnant personnel should not attempt cleanup.
Spill Cleanup Workflow
Figure 2: Operational workflow for cleaning up this compound spills.
Detailed Cleanup Steps:
-
Isolate: Evacuate non-essential personnel. Mark the area.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is spilled outside a fume hood, wear an N95 or P100 respirator to prevent inhalation.
-
Containment:
-
Powder: Do not dry sweep. Cover with wet paper towels (water or ethanol) to suppress dust, then wipe up.
-
Liquid: Cover with absorbent pads.
-
-
Decontamination: Wash the surface three times with soap and water. The steroid is lipophilic; soap helps solubilize residues better than water alone.
-
Disposal: All cleanup materials (wipes, pads, gloves) must be disposed of as Solid Hazardous Waste (see Protocol C).
Regulatory & Scientific Context
Why Incineration?
Corticosteroids possess a stable cyclopentanoperhydrophenanthrene ring structure. Biological wastewater treatment plants (WWTPs) rely on microbial degradation, which is often insufficient to fully mineralize synthetic glucocorticoids.
-
Environmental Impact: Incomplete removal leads to discharge into waterways, where corticosteroids can disrupt the endocrine systems of fish and amphibians, affecting reproduction and development.
-
Mechanism: High-temperature incineration (>1000°C) ensures the complete oxidation of the steroid nucleus into carbon dioxide and water.
US EPA Context (Subpart P)
While this compound is not specifically listed on the P-list or U-list (40 CFR § 261.33), it falls under the broader category of Hazardous Waste Pharmaceuticals .
-
Sewering Ban: Under the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (Subpart P), sewering of any hazardous pharmaceutical waste is prohibited.[5]
-
Best Practice: Treat as a "Potent Compound" requiring witnessing of destruction or certified incineration manifests.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link][4]
-
US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
